Phenoxyacetic Acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-phenoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPDWSOZIOUXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5OCH2COOH, C8H8O3 | |
| Record name | PHENOXYACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20887 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025873 | |
| Record name | Phenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenoxyacetic acid appears as light tan powder or white solid. (NTP, 1992), Solid, Colourless needle-like crystals; sour sweet odour | |
| Record name | PHENOXYACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20887 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenoxyacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Phenoxyacetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/959/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
545 °F at 760 mmHg (Decomposes) (NTP, 1992), 285.00 °C. @ 760.00 mm Hg | |
| Record name | PHENOXYACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20887 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenoxyacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 to 5 mg/mL at 63 °F (NTP, 1992), 12 mg/mL at 10 °C, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |
| Record name | PHENOXYACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20887 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenoxyacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Phenoxyacetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/959/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
122-59-8 | |
| Record name | PHENOXYACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20887 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHENOXYACETIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRC253429Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenoxyacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208 to 212 °F (NTP, 1992), 98 - 99 °C | |
| Record name | PHENOXYACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20887 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenoxyacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Phenoxyacetic acid synthesis mechanism and reaction pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyacetic acid and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, herbicides, and other fine chemicals.[1][2] Understanding the core synthesis mechanisms and reaction pathways is fundamental for process optimization, yield improvement, and the development of novel analogues. This technical guide provides an in-depth analysis of the primary synthesis route for this compound, focusing on the Williamson ether synthesis. It includes a detailed reaction mechanism, comprehensive experimental protocols, a comparative summary of quantitative data, and visual diagrams to elucidate the key processes.
Core Synthesis Mechanism: The Williamson Ether Synthesis
The most prevalent and industrially significant method for synthesizing this compound is the Williamson ether synthesis.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5] The overall reaction involves the coupling of a phenoxide salt with a haloacetic acid, typically chloroacetic acid.[6][7]
The synthesis can be conceptually broken down into two primary stages:
-
Deprotonation of Phenol: In the initial step, phenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a sodium or potassium phenoxide salt.[8][9] This deprotonation is crucial as it generates the phenoxide anion, a potent nucleophile.[8]
-
Nucleophilic Attack: The highly nucleophilic phenoxide ion then attacks the electrophilic α-carbon of chloroacetic acid, displacing the chloride leaving group.[3][6] This substitution reaction forms the ether linkage, yielding the sodium salt of this compound.
-
Acidification: The final step involves the acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), to protonate the carboxylate and precipitate the final this compound product.[10][11]
The reaction is typically carried out in an aqueous medium, sometimes with the addition of a co-solvent like ethanol to improve the solubility of the reactants.[3][11]
Reaction Pathway Diagram
Caption: General reaction pathway for the Williamson ether synthesis of this compound.
Quantitative Data Summary
The yield and purity of this compound are influenced by various factors including reaction time, temperature, and the specific reagents used. The following table summarizes quantitative data from several reported synthesis protocols.
| Reactants | Base | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Phenol, Chloroacetic acid | Sodium Hydroxide | Water, Ethanol | 102 | 5 hours | 75 | - | [11] |
| 4-Methylphenol, Chloroacetic acid | Sodium Hydroxide | Water | 90-100 | 30-40 minutes | - | 136-137 | [10] |
| Phenol derivative, Chloroacetic acid derivative | Potassium Carbonate | Acetone | Reflux | 3 hours | - | - | [3] |
| Phenol derivative, Chloroacetic acid derivative | - | Acetonitrile | -20 | 2 hours | 81 | - | [3] |
| Phenol, Chloroacetic acid | Sodium Hydroxide | Water | 75-95 | 2-4 hours | >95 | - | [12] |
Detailed Experimental Protocol
This section provides a representative experimental procedure for the synthesis of this compound, compiled from established laboratory methods.[10][11]
Materials and Reagents:
-
Phenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 6M
-
Deionized water
-
Ethanol (optional co-solvent)
-
Diethyl ether (for extraction)
-
Sodium bicarbonate solution (for extraction)
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of this compound.
Procedure:
-
Preparation of Sodium Chloroacetate: In a flask under an ice water bath, dissolve 5.20 g (55 mmol) of monochloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 using a 30% NaOH solution to obtain a sodium chloroacetate solution.[11]
-
Preparation of Sodium Phenoxide: In a separate reaction vessel equipped with a stirrer, dissolve 1.80 g (45 mmol) of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol at room temperature.[11] Slowly add 4.23 g (45 mmol) of phenol to this solution. Stir for an additional 20 minutes.[11]
-
Reaction: Add the previously prepared sodium chloroacetate solution to the sodium phenoxide solution.[11] The mixture is then heated to reflux at approximately 102°C for 5 hours.[11]
-
Isolation of Crude Product: After reflux, cool the mixture to room temperature. Acidify the solution to a pH of 1-2 with 2.0 M HCl, which will cause a white precipitate of this compound to form.[11]
-
Filtration and Washing: Collect the precipitate by filtration and wash it three times with dilute hydrochloric acid. Dry the crude product at 60°C.[11]
-
Purification (Recrystallization): For higher purity, the crude product can be recrystallized. Disperse the crude solid in 100 mL of heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution to dissolve the acid.[11] Filter the solution to remove any insoluble impurities. Collect the filtrate and re-acidify to a pH of 1-2 with 2.0 M HCl to precipitate the purified this compound.[11]
-
Final Drying: Cool the mixture, filter the purified product, wash with dilute hydrochloric acid, and dry overnight in a vacuum to obtain the final product.[11]
Alternative Synthesis Strategies
While the Williamson ether synthesis is the most common method, other strategies exist, particularly for the synthesis of this compound derivatives.
Phase Transfer Catalysis (PTC)
Phase transfer catalysis can be employed to facilitate the reaction between the phenoxide and chloroacetate, which may reside in different phases (e.g., aqueous and organic).[13][14] This technique can enhance reaction rates and yields by using a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the reacting anions across the phase boundary.[14][15]
Logical Relationship Diagram for PTC
Caption: Logical flow of a phase transfer catalyzed synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established process, with the Williamson ether synthesis serving as the foundational method. This guide has detailed the core reaction mechanism, provided a standardized experimental protocol, and summarized key quantitative data. By understanding these fundamental principles, researchers and drug development professionals can effectively optimize existing processes and innovate in the design of novel this compound derivatives for a multitude of applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. brainly.com [brainly.com]
- 9. Sodium phenoxide - Wikipedia [en.wikipedia.org]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. CN113788750A - Preparation method of sodium phenoxyacetate - Google Patents [patents.google.com]
- 13. US20090247781A1 - Synthesis of this compound derivatives - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. ptfarm.pl [ptfarm.pl]
An In-depth Technical Guide to the Physicochemical Properties of Phenoxyacetic Acid for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetic acid (POA) is a monocarboxylic acid and an O-phenyl derivative of glycolic acid.[1] It serves as a significant building block in the synthesis of various pharmaceuticals, pesticides, fungicides, and dyes.[1] Although not herbicidally active itself, it forms the structural backbone of many important phenoxy herbicides like MCPA and 2,4-D.[2] Its utility in drug development is noteworthy, with the this compound moiety being incorporated into various therapeutic agents. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and relevant biological and synthetic pathways to aid in its laboratory application.
Physicochemical Properties
This compound typically appears as a white to light tan crystalline solid or powder.[1][3] The key quantitative physicochemical properties are summarized in the table below for easy reference.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [1] |
| Melting Point | 98-101 °C | [4][5] |
| Boiling Point | 285 °C (decomposes) | [1] |
| Acid Dissociation Constant (pKa) | 3.12 - 3.7 | [2][6] |
| Octanol-Water Partition Coefficient (LogP) | 1.34 - 1.48 | [1][2] |
| Water Solubility | 12 g/L | [2] |
| Flash Point | 165 °C | [7][4] |
| Appearance | White solid or tan powder | [1][2] |
This compound is sparingly soluble in water but exhibits good solubility in many organic solvents, including ethanol, diethyl ether, benzene, and glacial acetic acid.[2][6][8]
Experimental Protocols
Accurate determination of physicochemical properties is critical for consistent and reproducible research. The following sections detail standard laboratory protocols for key properties of this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity.[9] Impurities typically depress and broaden the melting range.[10]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry.[11] Finely crush a small amount of the solid into a powder.
-
Capillary Tube Loading: Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount of material.[10] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a packed column height of about 3 mm.[10]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[10]
-
Approximate Determination: If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to determine an approximate range.[12]
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.[11] Then, decrease the heating rate to 1-2 °C per minute.[9]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[9] For pure this compound, this range should be narrow.[9]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[13]
Methodology:
-
Solution Preparation:
-
Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[14]
-
Titration Setup:
-
Titration Process:
-
Begin stirring the solution at a moderate, constant rate.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[16]
-
Continue this process until the pH begins to change rapidly, then add smaller increments through this region (the equivalence point). Continue titrating until the pH plateaus in the basic region.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point).
-
The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) corresponds to the point where pH = pKa.[17] Read the pH from the graph at this half-volume to determine the pKa of this compound.
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[18]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is ideal.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the sample.[19]
-
Sampling: Carefully extract an aliquot of the clear, supernatant liquid (the saturated solution) using a syringe fitted with a chemically inert filter (e.g., PTFE) to prevent any solid particles from being transferred.[19]
-
Quantification:
-
Accurately dilute the filtered aliquot with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[19]
-
-
Calculation: Use the measured concentration and the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent at that specific temperature.
Relevant Pathways and Workflows
Biological Pathway: Auxin Signaling
This compound and its derivatives can mimic the action of auxin, a critical class of plant hormones.[20] Understanding the auxin signaling pathway is relevant for applications in agriculture and for studying potential off-target effects in drug development. In the presence of auxin (or a mimic like a this compound derivative), transcriptional repressors (Aux/IAA) are targeted for degradation.[21][22] This degradation frees up Auxin Response Factors (ARFs), which can then bind to DNA and activate the transcription of auxin-responsive genes, leading to various growth and developmental effects.[23][24]
Caption: Simplified auxin signaling pathway.
Synthetic Workflow: Williamson Ether Synthesis
A primary method for synthesizing this compound in the laboratory is through the Williamson ether synthesis.[25] This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide.[20] In this case, sodium phenolate (formed by reacting phenol with a base) acts as the nucleophile, attacking sodium chloroacetate to form the ether linkage.[2]
Caption: Workflow for the Williamson ether synthesis of this compound.
References
- 1. This compound | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H8O3 | Reactory [reactory.app]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound | 122-59-8 [chemicalbook.com]
- 6. This compound [drugfuture.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. フェノキシ酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. pennwest.edu [pennwest.edu]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. pubs.acs.org [pubs.acs.org]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. benchchem.com [benchchem.com]
- 20. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 21. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Auxin - Wikipedia [en.wikipedia.org]
- 25. Page loading... [guidechem.com]
Phenoxyacetic Acid: A Cornerstone Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Phenoxyacetic acid, a seemingly simple aromatic carboxylic acid, stands as a pivotal precursor in the vast landscape of organic synthesis. Its structural motif is the foundation for a diverse array of commercially significant compounds, ranging from life-saving pharmaceuticals to essential agricultural chemicals. This technical guide delves into the core utility of this compound, providing a comprehensive overview of its applications, detailed experimental protocols for its key transformations, and a quantitative analysis of these processes.
The Versatility of the this compound Scaffold
This compound's value as a synthetic precursor stems from the reactivity of its carboxylic acid group and the potential for substitution on the phenyl ring. This dual functionality allows for the construction of a wide range of derivatives with tailored biological activities.[1] Its applications can be broadly categorized into three main areas: pharmaceuticals, herbicides, and the semi-synthesis of antibiotics.
Pharmaceutical Applications
The this compound core is present in numerous drug classes, including anti-inflammatory agents, antibacterials, antifungals, and more.[1] By modifying the core structure, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules.
Herbicidal Agents
A significant application of this compound lies in the production of phenoxy herbicides, such as 2,4-Dichlorothis compound (2,4-D). These compounds mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds.
Penicillin V Synthesis
This compound is a crucial precursor in the industrial production of Penicillin V (phenoxymethylpenicillin). The phenoxyacetyl side chain confers acid stability to the penicillin molecule, allowing for oral administration.
Core Synthetic Methodologies
The synthesis of this compound and its subsequent derivatization primarily rely on two fundamental reactions: the Williamson ether synthesis for the creation of the core structure and Friedel-Crafts acylation for the introduction of functional groups onto the aromatic ring.
Williamson Ether Synthesis of this compound
This classic method involves the reaction of a phenoxide with a haloacetate. It is a robust and widely used method for preparing this compound and its substituted analogs.
Experimental Protocol: Williamson Ether Synthesis of this compound
Objective: To synthesize this compound from phenol and chloroacetic acid.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
-
Diethyl ether
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol in an aqueous solution of sodium hydroxide with stirring. The reaction is exothermic.
-
Reaction with Sodium Chloroacetate: To the sodium phenoxide solution, add a solution of sodium chloroacetate, prepared by neutralizing chloroacetic acid with sodium hydroxide.
-
Reflux: Heat the reaction mixture to reflux for several hours to ensure complete reaction.
-
Acidification: After cooling, acidify the reaction mixture with hydrochloric acid to a pH of 1-2. This will precipitate the this compound.
-
Isolation and Purification: Filter the crude this compound and wash it with cold water. Recrystallize the product from hot water or an ethanol/water mixture to obtain pure this compound.
Friedel-Crafts Acylation of this compound Derivatives
While direct Friedel-Crafts acylation on this compound can be challenging due to the deactivating nature of the carboxylic acid group, its ester derivatives are suitable substrates. This reaction is key to introducing acyl groups onto the aromatic ring, a common step in the synthesis of various pharmaceuticals.
Experimental Protocol: Friedel-Crafts Acylation of a Phenoxyacetate
Objective: To introduce an acyl group onto the aromatic ring of a this compound ester.
Materials:
-
Ethyl phenoxyacetate
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere.
-
Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add acetyl chloride to form the acylium ion complex.
-
Addition of Substrate: Add a solution of ethyl phenoxyacetate in dichloromethane dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for several hours.
-
Workup: Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid. Separate the organic layer, wash it with water and saturated sodium bicarbonate solution, and dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.
Quantitative Data
The efficiency of the synthesis of this compound and its derivatives is crucial for their industrial application. The following tables summarize key quantitative data for the Williamson ether synthesis and a representative derivatization.
| Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Williamson Ether Synthesis | Phenol, Chloroacetic Acid, NaOH | Water/Ethanol | 102 | 5 | 75 | [2] |
| Williamson Ether Synthesis | Methylphenol, Chloroacetic Acid, KOH | Water | Reflux | 2 | 98 | [3] |
| Williamson Ether Synthesis | Phenol, Sodium Chloroacetate | Dichloroethane | 90 | 2 | 96 | [3] |
Table 1: Quantitative Data for the Synthesis of this compound.
| Derivative | Starting Material | Reagent | Reaction Type | Yield (%) | Reference |
| 2,4-Dichlorothis compound | This compound | Chlorine, Ferric Chloride | Chlorination | >95 | [4] |
| Phenoxyacetamide | Ethyl 2-(2,4,5-trichlorophenoxy)acetate | Hydrazine hydrate | Amidation | 87 | [5] |
Table 2: Quantitative Data for the Derivatization of this compound.
Spectroscopic Data of this compound
The structure of this compound can be confirmed by various spectroscopic methods.
| Spectroscopy | Key Features |
| ¹H NMR (CDCl₃) | δ (ppm): 6.9-7.4 (m, 5H, Ar-H), 4.7 (s, 2H, O-CH₂), 10.5 (br s, 1H, COOH) |
| ¹³C NMR (Polysol) | δ (ppm): 172.1 (C=O), 157.5 (Ar-C-O), 129.6, 122.1, 114.9 (Ar-C), 65.2 (O-CH₂) |
| IR (KBr, cm⁻¹) | ~3000 (br, O-H), 1700 (s, C=O), 1600, 1490 (m, C=C), 1240 (s, C-O) |
Table 3: Spectroscopic Data for this compound.[6][7][8]
Visualizing the Synthetic and Biological Landscape
The following diagrams illustrate the central role of this compound in organic synthesis and the mechanisms of action of its key derivatives.
Caption: General experimental workflow for the synthesis and derivatization of this compound.
Caption: Logical relationship of this compound to its major applications.
Caption: Mechanism of action of Penicillin V, a key derivative of this compound.
Conclusion
This compound is a testament to the power of a simple molecular scaffold in enabling complex and vital chemical syntheses. Its continued importance in the pharmaceutical and agrochemical industries underscores its status as a cornerstone precursor. The synthetic routes to and from this compound are well-established and highly efficient, making it an attractive starting material for a wide range of applications. For researchers and professionals in drug development and organic synthesis, a thorough understanding of the chemistry of this compound is indispensable for innovation and the creation of novel, high-value molecules.
References
- 1. jetir.org [jetir.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. WO2013056488A1 - this compound derivative synthesis method - Google Patents [patents.google.com]
- 4. CN103058855A - Method for synthesizing this compound derivative - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetic acid, phenoxy- [webbook.nist.gov]
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
Phenoxyacetic acid and its analogues represent a versatile chemical scaffold that has given rise to a diverse array of biologically active molecules, ranging from pharmaceuticals to herbicides. The inherent tunability of the this compound core structure allows for fine-tuning of its physicochemical and pharmacological properties, making it a subject of intense investigation in drug discovery and agricultural science. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these analogues, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Core Structure and Key Modifications
The fundamental structure of this compound consists of a phenyl ring linked to an acetic acid moiety through an ether bond. The biological activity of its analogues is profoundly influenced by the nature, position, and number of substituents on the aromatic ring, as well as modifications to the acetic acid side chain. Understanding these relationships is crucial for the rational design of novel compounds with desired activities.
Structure-Activity Relationships Across Different Biological Activities
The versatility of the this compound scaffold is evident in the wide spectrum of biological activities its derivatives exhibit. This section summarizes the key SAR findings for several major classes of activity.
Agonism of Free Fatty Acid Receptor 1 (FFA1) for Type 2 Diabetes
This compound derivatives have emerged as potent agonists of Free Fatty Acid Receptor 1 (FFA1, also known as GPR40), a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin secretion.[1][2][3]
Key SAR Insights:
-
Lipophilicity and Ligand Efficiency: Chemical modifications are often directed by ligand efficiency (LE) and ligand lipophilicity efficiency (LLE) to optimize potency while maintaining favorable pharmacokinetic properties.[1]
-
Amide Linkers: Converting various amide linkers has been a successful strategy to decrease the molecular weight and lipophilicity of lead compounds.[4]
-
Substitution Pattern: The substitution pattern on the phenyl ring is critical for potent agonistic activity. For example, a this compound derivative, compound 16, demonstrated robust agonistic activity with an EC50 of 43.6 nM.[1][3] Another derivative, 18b, was identified as a potent FFA1 agonist with an EC50 of 62.3 nM.[2][3]
| Compound | Target | Activity (EC50) | Reference |
| Compound 16 | FFA1 Agonist | 43.6 nM | [1][3] |
| Compound 18b | FFA1 Agonist | 62.3 nM | [2][3] |
| HWL-088 | FFAR1 Agonist | 18.9 nM | [2] |
| Tazarotenic acid | GPR40 Agonist | 5.73 nM | [3] |
| Bezafibrate | GPR40 Agonist | 14.2 nM | [3] |
| Efaproxiral | GPR40 Agonist | 13.5 nM | [3] |
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
This compound analogues have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism. Different subtypes (α, γ, and δ) are targeted for various therapeutic effects.
-
PPARγ Partial Agonism for Cancer Therapy: Chiral this compound analogues have been shown to act as partial agonists of PPARγ, leading to the inhibition of colorectal cancer cell proliferation.[5] These compounds can induce cell cycle arrest, upregulate p21waf1/cip1, and counteract the β-catenin/TCF pathway.[5]
-
PPARδ Agonism: Para-alkylthiophenoxyacetic acids have been identified as potent and selective PPARδ agonists.[6][7] A series of phenoxyacetic acids were also developed as subtype-selective and potent hPPARδ partial agonists.
| Compound Class | Target | Activity | Reference |
| Chiral this compound analogues | PPARγ Partial Agonist | Inhibit colorectal cancer cell growth | [5] |
| para-Alkylthiophenoxyacetic acids | PPARδ Agonist | Potent and selective agonism | [6][7] |
| Phenoxyacetic acids | hPPARδ Partial Agonist | Subtype selective and potent partial agonism |
Anticancer Activity
Beyond PPARγ modulation, this compound derivatives exhibit anticancer effects through various mechanisms, including the induction of apoptosis.[8][9]
| Compound | Cell Line | Activity (IC50) | Reference |
| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Antiproliferative | 4.8 ± 0.35 µM | [10] |
| 4-Cl-phenoxyacetic acid | Breast cancer cells | 0.194 ± 0.09 µg/ml | [10] |
| Compound with structure 30 | HeLa Cells | 1.64 + 0.41 µM | [10] |
| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Melanoma & Prostate cancer cell lines | Most active in a series | [10] |
| Pyridazine hydrazide with phenoxy acetic acid | HepG2 hepatocellular cancer cells | 6.9 ± 0.7 μM | [9] |
| 2,4,5-trichloro-phenoxyacetic acid hydrazide derivative (Compound I) | HepG2 cell line | 1.43 μM | [9] |
Herbicidal Activity
This compound derivatives, such as 2,4-dichlorothis compound (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), are widely used as selective herbicides for broadleaf weeds.[8][11][12]
Mechanism of Action: These compounds act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[8][12] This leads to uncontrolled cell division and growth, ultimately causing the death of susceptible plants.[8] The herbicidal activity is influenced by the substitution pattern on the phenyl ring. For instance, longifolene-derived ammonium phenoxyacetates have shown high herbicidal activity.[13][14]
Antimicrobial Activity
Several this compound derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains.[8][10] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |
| 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid | Antibacterial | Good activity | [10] |
| N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazide | Pathogenic microbes | Good inhibition | [10] |
| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | Mycobacterium tuberculosis H37Rv | 0.06 | [10] |
| 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | 20mm inhibition zone | [10] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides an overview of common experimental methodologies for the synthesis and biological evaluation of this compound analogues.
General Synthesis of this compound Derivatives
A common method for synthesizing this compound derivatives involves the reaction of a substituted phenol with an α-haloacetic acid or its ester in the presence of a base.[15]
Typical Protocol:
-
Dissolve the substituted phenol in a suitable solvent (e.g., ethanol, water, or a mixture).
-
Add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol, forming the corresponding phenoxide.
-
Add monochloroacetic acid or ethyl chloroacetate to the reaction mixture.
-
After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the this compound derivative.
-
The crude product can be purified by recrystallization.[15]
For the synthesis of phenoxy acetamide derivatives, the corresponding this compound can be converted to its acid chloride or activated with a coupling agent, followed by reaction with an amine.[9]
In Vitro Biological Assays
This assay measures the ability of a compound to activate the FFA1 receptor, often by quantifying a downstream signaling event like calcium mobilization.
Protocol Outline:
-
Culture cells stably expressing the human FFA1 receptor (e.g., CHO or HEK293 cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the test compound at various concentrations.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the EC50 value from the dose-response curve.[1]
This assay determines the ability of a compound to activate a specific PPAR subtype and induce the expression of a reporter gene.
Protocol Outline:
-
Co-transfect cells (e.g., HEK293) with an expression vector for the desired PPAR subtype (α, γ, or δ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).
-
Treat the transfected cells with the test compounds for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
Express the results as fold activation relative to a vehicle control.[5]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.[9]
Protocol Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]
Protocol Outline:
-
Prepare a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions (e.g., temperature, time).
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[17]
Signaling Pathways and Mechanisms of Action
The diverse biological effects of this compound analogues are a result of their interaction with various cellular targets and signaling pathways.
FFA1 Signaling Pathway
Activation of FFA1 by its agonists, including certain this compound derivatives, in pancreatic β-cells leads to a cascade of intracellular events that potentiate glucose-stimulated insulin secretion.
Caption: FFA1 signaling cascade initiated by a this compound agonist.
PPAR-Mediated Gene Regulation
PPARs are nuclear receptors that, upon ligand binding, form a heterodimer with the retinoid X receptor (RXR) and bind to PPREs in the promoter region of target genes, thereby regulating their transcription.
Caption: PPAR-mediated regulation of gene expression.
Auxin-like Herbicidal Action
This compound herbicides mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants.
Caption: Mechanism of action for auxin-mimicking herbicides.
Conclusion
The this compound scaffold is a remarkable example of a privileged structure in medicinal and agricultural chemistry. The extensive body of research on its analogues has revealed intricate structure-activity relationships that govern their diverse biological effects. A thorough understanding of these relationships, coupled with detailed experimental validation and a clear picture of the underlying molecular mechanisms, is paramount for the continued development of novel and effective therapeutic agents and crop protection solutions. This guide serves as a comprehensive resource to aid researchers in this endeavor.
References
- 1. Design, synthesis and biological activity of this compound derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral this compound analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of para-alkylthiophenoxyacetic acids as potent and selective PPARdelta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of para-alkylthiophenoxyacetic acids as a novel series of potent and selective PPARdelta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. jetir.org [jetir.org]
- 11. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Genesis of a Molecule: Phenoxyacetic Acid and the Dawn of Synthetic Plant Hormones
A Technical Guide on its Discovery, Synthesis, and Historical Scientific Context
Introduction
Phenoxyacetic acid (POA) is a crystalline organic compound that, while possessing only slight biological activity itself, holds a significant place in the history of chemical biology and agriculture. It is the foundational structure from which a revolutionary class of synthetic plant hormones, the phenoxy herbicides, was developed. The discovery and study of POA and its derivatives are inextricably linked to the early exploration of auxins, the primary hormones governing plant growth and development. This guide provides a technical overview of the discovery of this compound, its historical synthesis, the scientific context of auxin research that revealed its biological importance, and the experimental protocols that defined an era of plant physiology.
The Scientific Landscape: Early Auxin Research
The story of this compound's significance begins not with its synthesis, but with the study of plant tropisms. In the late 19th century, Charles Darwin and his son Francis observed that a plant's coleoptile (the protective sheath covering the emerging shoot) would bend towards a light source, a phenomenon they termed phototropism. They hypothesized that a transmissible "influence" was sent from the tip of the coleoptile to the lower regions, causing differential growth.
This concept of a growth-promoting substance was pursued by several scientists. It culminated in the work of Frits Went in the late 1920s. Went successfully isolated this "influence" by placing coleoptile tips on agar blocks, allowing the substance to diffuse into the agar. He then demonstrated that placing these agar blocks asymmetrically on decapitated coleoptiles would induce a curvature, proving the existence of a chemical messenger. He named this substance "auxin," from the Greek word auxein, meaning "to grow."[1] This work led to the development of the first quantitative bioassay for growth-promoting substances: the Avena Curvature Test.
In 1934, the chemical structure of the principal natural auxin was identified as indole-3-acetic acid (IAA) by Kögl, Haagen-Smit, and Thimann.[1] This discovery provided a chemical blueprint, inspiring chemists to synthesize and test other molecules for similar biological activity.
Discovery and Synthesis of this compound
This compound was first synthesized in 1880, decades before its biological relevance was understood. The preparation was achieved via a reaction that is now a classic example of the Williamson ether synthesis .[2] This method involves the reaction of a sodium phenolate with a chloroacetate salt in an aqueous solution. The phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of the chloroacetate and displacing the chloride ion to form an ether linkage.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is based on the originally reported methodology.
Materials:
-
Phenol (C₆H₅OH)
-
Sodium Hydroxide (NaOH)
-
Monochloroacetic acid (ClCH₂COOH)
-
Hydrochloric Acid (HCl) for acidification
-
Deionized water
-
Reaction vessel with reflux condenser
-
Heating apparatus (e.g., water bath)
-
Filtration apparatus
Procedure:
-
Preparation of Sodium Phenolate: An aqueous solution of sodium hydroxide is prepared. To this, an equimolar amount of phenol is added and stirred until a homogenous solution of sodium phenolate is formed.
-
Preparation of Sodium Chloroacetate: In a separate vessel, monochloroacetic acid is dissolved in water and neutralized by the slow addition of a sodium hydroxide solution to form sodium chloroacetate.
-
Reaction: The sodium chloroacetate solution is added to the sodium phenolate solution in the reaction vessel.
-
Reflux: The mixture is heated under reflux at approximately 100°C for several hours to drive the nucleophilic substitution reaction to completion.
-
Acidification: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid. This protonates the carboxylate group of the product, causing the less soluble this compound to precipitate out of the solution.
-
Isolation: The crude this compound is isolated by vacuum filtration and washed with cold water to remove inorganic salts and unreacted starting materials.
-
Purification: The product can be further purified by recrystallization from hot water.
References
Toxicological profile of Phenoxyacetic Acid for research applications
An In-depth Technical Guide on the Toxicological Profile of Phenoxyacetic Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of this compound and its derivatives, focusing on key data and experimental methodologies relevant to research and development applications.
Executive Summary
This compound and its derivatives, particularly chlorinated forms used as herbicides, have been the subject of extensive toxicological evaluation. The toxicity profile is complex, with effects varying based on the specific chemical structure, dose, and species. A primary mechanism of toxicity for many this compound derivatives in rodents is the induction of peroxisome proliferation, a process mediated by the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] This mechanism is linked to hepatocarcinogenesis in rodents, though its relevance to humans is a subject of ongoing research due to lower levels of PPARα in human liver.[1] Genotoxicity appears to be dependent on the substitution pattern of the aromatic ring.[3] This guide synthesizes key findings in acute toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity, and provides detailed experimental protocols for core toxicological assessments.
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential for a substance to cause harm after a single exposure. This compound is classified as harmful if swallowed.
Quantitative Acute Toxicity Data
The following table summarizes the available acute toxicity data for this compound.
| Species | Route of Administration | LD50 Value | Remarks |
| Rat | Oral | 1,500 mg/kg | Behavioral effects such as somnolence were observed. |
| Rat | Oral | 3,700 mg/kg | - |
| Rat | Intraperitoneal | 323 mg/kg | - |
| Rabbit | Dermal | > 5,000 mg/kg | Mild skin irritation was noted.[4] |
Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance. It uses a minimal number of animals to classify a substance into one of five toxicity classes based on the Globally Harmonised System (GHS).
Objective: To determine the acute oral toxicity of a test substance.
Test Animals: Typically, young adult female rats are used.[5]
Principle: A stepwise procedure is employed, with each step using three animals. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on existing information about the substance's toxicity. The outcome of each step (mortality or survival) determines the next step:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
Procedure:
-
Animal Preparation: Healthy, young adult rats are acclimatized to laboratory conditions for at least five days before the study.
-
Dosing: The test substance is administered in a single dose by gavage. Animals are fasted prior to dosing.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5] Observations are made frequently on the day of dosing and at least daily thereafter.[5]
-
Endpoint: The primary endpoint is mortality. The number of animals that die within a specified period is recorded. Based on the pattern of mortality across different dose levels, the substance is assigned to a GHS toxicity category.
Experimental Workflow for Acute Oral Toxicity Testing (OECD 423)
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
Genotoxicity
The genotoxicity of phenoxyacetic acids is highly dependent on their chemical structure, particularly the presence and position of chlorine atoms on the benzene ring.
Summary of Genotoxicity Findings
Studies have shown that 2,4-dichlorothis compound can induce chromosomal damage, including breaks and deletions.[3] The mutagenic and cytotoxic effects appear to be conferred by chlorine atoms at the 2 and/or 4 positions of the benzene ring.[3] Interestingly, the addition of a third chlorine atom at the 5-position (as in 2,4,5-trichlorothis compound) was found to abolish the mutagenic effect, while the toxic effect was retained.[3]
| Compound | Genotoxicity Finding | Test System |
| This compound | Weak to no mutagenic effect | Yeast, hematopoietic cells, mouse bone marrow |
| 2,4-Dichlorothis compound | Positive for chromosomal aberrations | Mouse bone marrow cells |
| 2,4,5-Trichlorothis compound | Very weak to no mutagenic effect | Not specified |
Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD Guideline 473)
Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.
Test System: Primary cell cultures (e.g., human peripheral lymphocytes) or established cell lines (e.g., Chinese Hamster Ovary cells).
Principle: Cultured cells are exposed to the test substance both with and without an exogenous metabolic activation system (e.g., S9 mix). The cells are treated for a defined period, and then harvested at a suitable time post-treatment. The cells are then examined for chromosomal aberrations.
Procedure:
-
Cell Culture and Treatment: Cells are cultured to an appropriate density and then exposed to at least three concentrations of the test substance.
-
Metabolic Activation: To mimic in vivo metabolism, parallel experiments are conducted in the presence of a liver S9 fraction from induced rodents.
-
Harvesting and Slide Preparation: After treatment, cells are treated with a metaphase-arresting agent (e.g., colchicine), harvested, and subjected to hypotonic treatment and fixation. The fixed cells are then spread on microscope slides and stained.
-
Metaphase Analysis: At least 200 metaphases per concentration are analyzed for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.
-
Data Analysis: The frequency of aberrant cells is calculated for each concentration and compared to negative and positive controls. Statistical analysis is used to determine if there is a significant, dose-related increase in chromosomal aberrations.
Structure-Activity Relationship in this compound Genotoxicity
Caption: Impact of chlorination on the genotoxicity of this compound.
Carcinogenicity
This compound itself is not classified as a carcinogen by major regulatory bodies. However, long-term exposure to certain this compound-based herbicides has been associated with an increased risk of non-Hodgkin lymphoma in some epidemiological studies.[6] The primary mechanism of carcinogenicity for many of these compounds in rodents is considered to be non-genotoxic.
Mechanism of Action: Peroxisome Proliferation
A key non-genotoxic mechanism of action for certain this compound derivatives is the induction of peroxisome proliferation, particularly in the liver of rodents.[7][8]
Signaling Pathway:
-
Activation of PPARα: this compound derivatives act as ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor.
-
Heterodimerization: Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.
-
Gene Transcription: This binding event initiates the transcription of genes involved in peroxisome proliferation and fatty acid metabolism.
-
Cellular Effects: The resulting increase in the number and size of peroxisomes, along with an imbalance in the production and detoxification of hydrogen peroxide, is thought to contribute to oxidative stress and subsequent hepatocarcinogenesis in rodents.[2]
Peroxisome Proliferation Signaling Pathway
Caption: Signaling pathway for this compound-induced peroxisome proliferation.
Reproductive and Developmental Toxicity
Evidence suggests that certain this compound derivatives can interfere with reproduction and development.
Summary of Findings
-
Developmental Toxicity: Studies on 2,4-D in zebrafish embryos have shown a decrease in survival and hatching rates, with pericardial edema being a common developmental defect.[9] In mice, 2,4,5-T has been shown to increase prenatal mortality and cause cleft palate, indicating that both the carboxyl group and chlorination of the aromatic ring are important for teratogenic effects.[10]
-
Reproductive Toxicity: Long-term studies with 2,4-D in pigs indicated a high mortality rate in newborn piglets, and in chickens, a reduced egg production was observed, suggesting potential interference with reproductive processes.[11] In vitro studies on human sperm have shown that 2,4-D can inhibit sperm motility and the acrosome reaction in a dose-dependent manner.[12]
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)
Objective: To provide preliminary information on the potential effects of a test substance on male and female reproductive performance, such as gonadal function, mating behavior, conception, development of the conceptus, and parturition.
Test Animals: Rats are typically used.
Principle: The test substance is administered to male and female animals for a pre-mating period, during mating, and for females, throughout gestation and lactation.
Procedure:
-
Dosing: At least three dose levels and a control group are used. Dosing of males continues for a minimum of four weeks, and for females, for two weeks prior to mating.
-
Mating: Animals are paired for mating.
-
Gestation and Lactation: Dosing of females continues throughout pregnancy and up to at least day 13 of lactation.
-
Observations:
-
Parental Animals: Monitored for clinical signs, body weight, and food consumption. Mating and fertility indices are recorded.
-
Offspring: Pups are counted, weighed, and examined for gross abnormalities. Survival of pups is monitored during lactation.
-
-
Endpoints: Key endpoints include fertility indices, gestation length, litter size, pup viability, and pup weight. Gross necropsy is performed on all adult animals.
Conclusion
The toxicological profile of this compound is multifaceted and heavily influenced by its chemical structure. While the parent compound exhibits moderate acute toxicity, its chlorinated derivatives have been shown to possess genotoxic, reproductive, and developmental toxicity. The non-genotoxic mechanism of peroxisome proliferation is a key driver of hepatocarcinogenicity in rodents for some derivatives, but its direct extrapolation to human risk requires careful consideration. The experimental protocols outlined in this guide, based on international OECD guidelines, provide a framework for the robust toxicological assessment of this compound and its analogues in a research and drug development context.
References
- 1. Mechanism of action of the nongenotoxic peroxisome proliferators: role of the peroxisome proliferator-activator receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Exposure to phenoxyacetic acids and glyphosate as risk factors for non-Hodgkin lymphoma- pooled analysis of three Swedish case-control studies including the sub-type hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypolipidemia and peroxisome proliferation induced by this compound herbicides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Developmental toxicity of 2,4-dichlorothis compound in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prenatal effects of 2,4,5-T, 2,4,5-trichlorophenol, and this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicological studies of phenoxyacetic herbicides in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxic effects of 2,4-dichlorothis compound on human sperm function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Environmental Odyssey of Phenoxyacetic Acid: A Technical Guide to its Fate and Degradation
For Researchers, Scientists, and Drug Development Professionals
Phenoxyacetic acid and its derivatives are a class of organic compounds that have seen widespread use, most notably as herbicides in agricultural and environmental management. Understanding their environmental fate and degradation is paramount for assessing their ecological impact and ensuring environmental safety. This technical guide provides an in-depth analysis of the environmental persistence, degradation pathways, and analytical methodologies for this compound and its key derivatives, including 2,4-Dichlorothis compound (2,4-D) and 4-chloro-2-methylthis compound (MCPA).
Physicochemical Properties and Environmental Mobility
Phenoxyacetic acids are characterized by high water solubility and low soil sorption, traits that render them mobile in the environment.[1] Their propensity to be transported to surface and groundwater is a significant environmental concern.[1] The mobility and persistence of these compounds are influenced by their physicochemical properties, which are summarized in Table 1.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Water Solubility (g/L) | pKa | log P |
| This compound | C₈H₈O₃ | 152.15 | 12 | 3.7 | 1.48 |
| 2,4-Dichlorothis compound (2,4-D) | C₈H₆Cl₂O₃ | 221.04 | 0.9 (at 25°C) | 2.73 | 2.81 |
| 4-chloro-2-methylthis compound (MCPA) | C₉H₉ClO₃ | 200.62 | 0.825 (at 25°C) | 3.07 | 3.07 |
Table 1: Physicochemical Properties of this compound and its Key Derivatives.
Environmental Degradation Pathways
The environmental persistence of phenoxyacetic acids is governed by a combination of abiotic and biotic degradation processes. The principal mechanisms of degradation are hydrolysis, photolysis, and microbial biodegradation.
Abiotic Degradation
Hydrolysis: The ester forms of this compound herbicides are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the parent acid and the corresponding alcohol. The rate of hydrolysis is significantly influenced by pH and temperature, with higher temperatures and alkaline conditions generally leading to faster degradation.[1] For instance, the half-life (DT50) of 2,4-D butoxyethyl ester is 26 days at pH 6 and 28°C, but decreases dramatically to 0.6 hours at pH 9.[1]
Photodegradation: Phenoxyacetic acids can be degraded by sunlight, a process known as photolysis. This is a crucial degradation pathway in shallow, sunlit waters.[1] The efficiency of photodegradation is dependent on the form of the compound and the presence of photosensitizing agents.[1] The photodegradation of MCPA, for example, can be influenced by the pH of the solution and the wavelength of the irradiating light.[2]
Degradation Pathway of 2,4-Dichlorothis compound (2,4-D) - Aerobic Biodegradation
Caption: Aerobic degradation pathway of 2,4-D by microbial enzymes.
Biotic Degradation
Microbial degradation is a primary route for the breakdown of phenoxyacetic acids in soil and water.[1][3] A diverse range of bacteria and fungi have been identified that can utilize these compounds as a source of carbon and energy.[4][5]
Aerobic Biodegradation: Under aerobic conditions, the degradation of phenoxyacetic acids is typically initiated by the enzymatic cleavage of the ether bond.[6] For 2,4-D, the degradation pathway often involves the initial removal of the acetic acid side chain to form 2,4-dichlorophenol, which is then further metabolized through ring cleavage and subsequent reactions, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.[6] The key enzymes involved in this pathway are encoded by the tfd genes.[6]
Anaerobic Biodegradation: In the absence of oxygen, the degradation of phenoxyacetic acids proceeds through different pathways. For chlorinated derivatives like 2,4,5-trichlorothis compound (2,4,5-T), anaerobic degradation often begins with reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring.[7][8] This process leads to the formation of less chlorinated and ultimately non-chlorinated intermediates, such as phenol, which can then be mineralized to methane and carbon dioxide by microbial consortia.[7][8]
Degradation Pathway of 2,4,5-Trichlorothis compound (2,4,5-T) - Anaerobic Biodegradation
Caption: Anaerobic degradation pathway of 2,4,5-T via reductive dechlorination.
Quantitative Data on Degradation
The rate of degradation of phenoxyacetic acids is typically expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. These values are highly dependent on the specific compound and the environmental conditions.
| Compound | Matrix | Conditions | Half-life (DT50) | Reference |
| 2,4-D | Aerobic Mineral Soil | - | 6.2 days | [9] |
| 2,4-D | Anaerobic Aquatic | - | 41 - 333 days | [9] |
| 2,4-D butoxyethyl ester | Water | pH 6, 28°C | 26 days | [1] |
| 2,4-D butoxyethyl ester | Water | pH 9, 28°C | 0.6 hours | [1] |
| 2,4-D 2-ethylhexyl ester | Water | pH 5, 25°C | 99.7 days | [1] |
| 2,4-D 2-ethylhexyl ester | Water | pH 7, 25°C | 48.3 days | [1] |
| MCPA 2-ethylhexyl ester | Water | pH 9 | < 117 hours | [1] |
Table 2: Half-lives of Selected this compound Derivatives in Different Environmental Matrices.
Experimental Protocols
Accurate assessment of the environmental fate of phenoxyacetic acids relies on robust and validated analytical methods. This section provides an overview of a typical experimental workflow and detailed protocols for the analysis of these compounds in environmental samples.
Experimental Workflow for Studying Microbial Degradation of this compound in Soil
Caption: A generalized workflow for investigating the microbial degradation of this compound in soil.
Isolation of this compound-Degrading Microorganisms
Objective: To isolate bacteria from soil capable of utilizing a this compound herbicide as a sole carbon source.
Materials:
-
Soil sample from a site with a history of herbicide application.
-
Mineral Salts Medium (MSM): (NH₄)₂SO₄ (2 g/L), MgSO₄·7H₂O (0.2 g/L), CaCl₂·2H₂O (0.01 g/L), FeSO₄·7H₂O (0.001 g/L), K₂HPO₄ (1.5 g/L), KH₂PO₄ (0.5 g/L).
-
This compound herbicide (e.g., 2,4-D or MCPA) as a filter-sterilized stock solution.
-
Sterile flasks, petri dishes, and microbiological loops.
-
Incubator shaker.
Procedure:
-
Enrichment Culture: Add 1 g of soil to 100 mL of MSM in a 250 mL flask. Supplement the medium with the target this compound at a concentration of 100 mg/L.
-
Incubate the flask at 28-30°C on a rotary shaker at 150 rpm for 7-14 days.
-
Subculturing: Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing the herbicide. Repeat this subculturing step at least three times to enrich for adapted microorganisms.
-
Isolation of Pure Cultures: After the final enrichment, perform serial dilutions of the culture and plate onto MSM agar plates containing the this compound as the sole carbon source.
-
Incubate the plates at 28-30°C until colonies appear.
-
Isolate morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.
Analysis of Phenoxyacetic Acids and their Metabolites by HPLC
Objective: To quantify the concentration of phenoxyacetic acids and their primary degradation products in soil or water samples.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid (for mobile phase pH adjustment).
-
Analytical standards of the target phenoxyacetic acids and their expected metabolites.
Sample Preparation (Soil):
-
Weigh 10 g of soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Shake vigorously for 1 hour.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions (Example for 2,4-D and MCPA):
-
Mobile Phase: A gradient of acetonitrile and water (acidified to pH 3 with phosphoric acid).
-
Start with 30% acetonitrile, increase to 70% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm and 280 nm.
-
Column Temperature: 30°C.
Quantification:
-
Prepare a calibration curve using analytical standards of known concentrations.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Identification of Degradation Intermediates by GC-MS
Objective: To identify the intermediate products formed during the degradation of phenoxyacetic acids.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms).
Sample Preparation and Derivatization:
-
Extract the sample as described for HPLC analysis.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatize the acidic analytes to make them more volatile for GC analysis. A common method is methylation using diazomethane or esterification with an alcohol (e.g., methanol) in the presence of an acid catalyst.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
GC-MS Conditions (Example):
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
Identification:
-
Identify the degradation intermediates by comparing their mass spectra with reference spectra from a library (e.g., NIST) and by matching their retention times with those of authentic standards if available.
Conclusion
The environmental fate of this compound and its derivatives is a complex interplay of their physicochemical properties and various degradation processes. While their mobility poses a risk of water contamination, natural attenuation through hydrolysis, photolysis, and particularly microbial biodegradation can effectively reduce their environmental concentrations. A thorough understanding of these degradation pathways and the factors that influence them is crucial for developing effective bioremediation strategies and for the sustainable use of these important herbicides. The experimental protocols outlined in this guide provide a framework for researchers to accurately assess the environmental behavior of phenoxyacetic acids and to contribute to the growing body of knowledge on their environmental fate.
References
- 1. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of dissolved organic compounds on the photodegradation of the herbicide MCPA in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of some phenoxy acid herbicides by mixed cultures of bacteria isolated from soil treated with 2-(2-methyl-4-chloro)phenoxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of 2,4-dichlorothis compound (2,4-D) and 2,4,5-trichlorothis compound (2,4,5-T) by fungi originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial degradation of 2,4-dichlorothis compound: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Phenoxyacetic Acid in a Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of phenoxyacetic acid, a valuable intermediate in the production of herbicides and pharmaceuticals.[1] The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3] The protocol described herein employs the reaction of phenol with chloroacetic acid in an alkaline medium.[1] This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a research laboratory setting.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and agrochemistry. For instance, certain derivatives are utilized as herbicides, such as 2,4-dichlorothis compound (2,4-D).[4] The core structure is also a key component in some pharmaceuticals, like phenoxymethylpenicillin (penicillin V), which benefits from the phenoxyacetyl side chain for acid stability, allowing for oral administration.[1]
The Williamson ether synthesis is a reliable and straightforward method for preparing such compounds, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[3][5] In this protocol, phenol is deprotonated by a strong base to form the phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in an SN2 reaction.[3]
Data Presentation
The following table summarizes the quantitative data reported for the synthesis of this compound and a closely related derivative under laboratory conditions.
| Parameter | Value | Reference |
| Reactants | Phenol, Chloroacetic Acid, Sodium Hydroxide | [6] |
| Solvent | Water, Ethanol | [6] |
| Reaction Temperature | 102 °C | [6] |
| Reaction Time | 5 hours | [6] |
| Yield | 75% | [6] |
| Product Form | White Powder | [6] |
| Melting Point | 98-100 °C |
Experimental Protocol
This protocol details the synthesis of this compound via the Williamson ether synthesis.
Materials and Reagents:
-
Phenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2.0 M
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Preparation of Sodium Chloroacetate Solution: In a fume hood, dissolve 5.0 g of chloroacetic acid in 15 mL of deionized water in a beaker, cooling the mixture in an ice-water bath. Carefully add a 30% sodium hydroxide solution dropwise while stirring until the pH of the solution is between 8 and 9.[6]
-
Preparation of Sodium Phenoxide Solution: In a separate beaker, dissolve 4.1 g of sodium hydroxide in a mixture of 15 mL of deionized water and 5 mL of ethanol at room temperature with constant stirring.[6] To this solution, slowly add 4.2 g of phenol and continue stirring for an additional 20 minutes.[6]
-
Reaction: Transfer the sodium phenoxide solution to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Add the previously prepared sodium chloroacetate solution to the flask.[6] Heat the reaction mixture to reflux at approximately 102 °C for 5 hours with continuous stirring.[6]
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.[6] Acidify the solution to a pH of 1-2 by slowly adding 2.0 M hydrochloric acid.[6] This will cause a white precipitate of this compound to form.
-
Purification:
-
Collect the crude white precipitate by vacuum filtration using a Buchner funnel and wash it three times with dilute hydrochloric acid.[6]
-
For further purification, the crude product can be recrystallized. Disperse the crude solid in 100 mL of hot deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution to dissolve the acid.[6]
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate again to a pH of 1-2 with 2.0 M hydrochloric acid to reprecipitate the purified this compound.[6]
-
Cool the mixture to room temperature and collect the purified product by vacuum filtration.[6]
-
Wash the crystals with cold, dilute hydrochloric acid and dry them overnight in a vacuum oven at 60 °C.[6]
-
Safety Precautions:
-
Phenol is toxic and corrosive; handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Chloroacetic acid is a skin irritant.[5]
-
Sodium hydroxide is caustic and can cause severe chemical burns.[5]
-
All procedures should be performed in a well-ventilated fume hood.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
The Pivotal Role of Phenoxyacetic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phenoxyacetic acid, a versatile chemical scaffold, serves as a crucial starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structure, combining an aromatic ring with a carboxylic acid moiety via an ether linkage, allows for diverse chemical modifications, leading to the development of drugs across various therapeutic classes. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical compounds derived from this compound, including the widely used antibiotic Penicillin V and emerging antihypertensive agents.
Application Notes
This compound's primary application in the pharmaceutical industry is as a direct precursor in the fermentative production of Penicillin V (Phenoxymethylpenicillin) . In this biotransformation, the this compound molecule is incorporated as a side chain onto the 6-aminopenicillanic acid (6-APA) nucleus by the mold Penicillium chrysogenum. This process yields a penicillin variant with enhanced stability in acidic environments, making it suitable for oral administration.
Beyond antibiotics, the this compound framework is integral to a range of synthetic drugs. Its derivatives have been extensively explored for their therapeutic potential, leading to the development of:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): While some NSAIDs like Aceclofenac possess a structure related to this compound, they are typically synthesized from precursors like diclofenac. However, the broader class of aryloxyacetic acids, to which this compound belongs, is a key area of research for new anti-inflammatory agents.
-
Antihypertensive Agents: this compound derivatives have shown promise as potent antihypertensive agents. One notable example is Tienilic Acid , a loop diuretic that also exhibits uricosuric properties. Furthermore, recent research has focused on this compound derivatives as endothelin receptor antagonists , a class of drugs that block the vasoconstricting effects of endothelin, thereby lowering blood pressure.
The versatility of this compound allows for the synthesis of a diverse library of compounds with a wide range of pharmacological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of pharmaceutical compounds utilizing this compound and its derivatives.
Table 1: Penicillin V Fermentation and Purification
| Parameter | Value | Reference(s) |
| Fermentation Yield | Up to 97% | [1] |
| Purification Yield (Solvent Extraction) | ~56% | [2][3] |
| Purification Yield (Adsorption) | 80-85% | [2] |
| Purity | >99% (pharmaceutical grade) | [4] |
Table 2: Synthesis of a this compound-Derived Endothelin Receptor Antagonist (Example)
| Reaction Step | Reagent(s) | Solvent | Temperature | Time | Yield |
| Ether Synthesis | Substituted Phenol, Ethyl Bromoacetate, K₂CO₃ | Acetone | Reflux | 12 h | ~90% |
| Hydrolysis | LiOH | EtOH/H₂O | Reflux | 4 h | ~95% |
| Amide Coupling | Amine, EDCI, HOBt | DMF | Room Temp | 12 h | ~85% |
Experimental Protocols
Production of Penicillin V via Fermentation
This protocol outlines the key steps for the industrial production of Penicillin V using Penicillium chrysogenum with this compound as a precursor.
a. Inoculum Preparation:
-
A high-yielding strain of Penicillium chrysogenum is cultured on a suitable agar medium to induce sporulation.
-
Spores are harvested and used to inoculate a seed flask containing a sterile nutrient medium.
-
The seed culture is incubated on a shaker to promote vegetative growth.
-
The grown seed culture is then transferred to a larger seed fermenter for further propagation.
b. Fermentation:
-
The production fermenter, containing a sterile medium of carbohydrates (e.g., lactose), a nitrogen source (e.g., corn steep liquor), and mineral salts, is inoculated with the seed culture.
-
The fermentation is carried out at a controlled temperature (typically 25-28°C) and pH (around 6.5) with continuous aeration and agitation.
-
This compound is fed into the fermenter as a precursor for Penicillin V biosynthesis. The feeding strategy can be continuous or intermittent.
-
The fermentation is monitored for key parameters such as biomass, substrate consumption, and Penicillin V concentration. The typical fermentation time is 5-7 days.[5]
c. Downstream Processing and Purification:
-
Harvesting: The fermentation broth is cooled and the mycelium is separated by filtration or centrifugation.
-
Solvent Extraction: The clarified broth is acidified to a pH of 2.0-2.5 to convert Penicillin V to its undissociated form.[6] The Penicillin V is then extracted into an organic solvent such as amyl acetate or butyl acetate.[5]
-
Back Extraction: The Penicillin V is then back-extracted into an aqueous buffer at a neutral pH.
-
Crystallization: The aqueous solution is concentrated, and Penicillin V is crystallized as a salt (e.g., potassium salt).
-
Drying: The crystals are washed and dried to yield the final purified product.
Alternative Purification by Adsorption:
-
The clarified fermentation broth is passed through a column packed with a hydrophobic adsorbent resin (e.g., Amberlite XAD4).[2][7]
-
After adsorption, the resin is washed to remove impurities.
-
The Penicillin V is then eluted from the resin using a suitable solvent (e.g., ethanol).[2]
-
The eluate is concentrated, and Penicillin V is crystallized. This method can offer higher recovery yields compared to solvent extraction.[2][7]
Synthesis of a this compound-Derived Endothelin Receptor Antagonist
This protocol provides a general synthetic route for a class of antihypertensive agents derived from this compound that act as endothelin receptor antagonists.
a. Step 1: Synthesis of Ethyl 2-(Substituted-phenoxy)acetate
-
To a solution of a substituted phenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add ethyl bromoacetate (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 12 hours.
-
After cooling, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ester.
b. Step 2: Hydrolysis to 2-(Substituted-phenoxy)acetic Acid
-
Dissolve the ester from Step 1 in a mixture of ethanol and water.
-
Add lithium hydroxide (1.5 eq) and reflux the mixture for 4 hours.
-
After cooling, acidify the solution with HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.
c. Step 3: Amide Coupling to form the Endothelin Receptor Antagonist
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) in dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Visualizations
Experimental Workflow: Penicillin V Production
Caption: Workflow for the production of Penicillin V.
Signaling Pathway: Endothelin Receptor Antagonism
Caption: Mechanism of action of this compound-derived endothelin receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. An Adsorption Based Downstream Processing Approach for Penicillin V from a Penicillium chrysogenum BIONCL I22 Culture Filtrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cloning, purification, crystallization and preliminary structural studies of penicillin V acylase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Using Phenoxyacetic Acid as a plant growth regulator in experimental setups
Application Notes: Phenoxyacetic Acid as a Plant Growth Regulator
Introduction
This compound and its derivatives, such as 2,4-Dichlorothis compound (2,4-D) and 4-chloro-2-methylthis compound (MCPA), are synthetic auxins widely utilized in agricultural and research settings.[1][2] These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), which governs cell elongation, division, and differentiation.[1] The physiological outcome of applying phenoxyacetic acids is highly dose-dependent. At low concentrations, they function as plant growth regulators, promoting fruit setting, increasing yield, and stimulating germination.[3] Conversely, at high concentrations, they act as potent and selective herbicides against broadleaf plants by inducing rapid, uncontrolled growth that leads to plant death.[4][5] This dual functionality makes them valuable tools for both crop enhancement and weed management.[6]
The herbicidal selectivity arises because, unlike natural IAA which plants can metabolize and control, synthetic auxins like 2,4-D persist for long periods.[4] This leads to a continuous stimulation of auxin-mediated pathways, causing an overproduction of other hormones like ethylene and abscisic acid, ultimately resulting in abnormal growth, senescence, and death in susceptible dicot species.[4]
Signaling Pathway of Synthetic Auxins
Phenoxyacetic acids function by hijacking the plant's natural auxin signaling pathway. The process begins when the synthetic auxin enters the cell and binds to a receptor complex, which includes an F-box protein like TIR1 (Transport Inhibitor Response 1). This binding event targets Aux/IAA transcriptional repressor proteins for degradation via the proteasome. The removal of these repressors allows Auxin Response Factors (ARFs) to bind to auxin-responsive promoters in the DNA, activating the transcription of genes that lead to various physiological changes. In the case of herbicidal concentrations, the inability of the plant to degrade the synthetic auxin leads to constant activation of this pathway, causing cellular and organismal death.
Caption: Simplified auxin signaling pathway activated by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
This protocol provides a general method for preparing a stock solution of this compound or its derivatives for use in plant tissue culture or other experimental setups.[7]
Materials:
-
This compound (or derivative, e.g., 2,4-D) powder
-
Solvent (Ethanol or 1N NaOH for free acids; sterile water for sodium salts)[8]
-
Sterile, double-processed water
-
100 mL sterile volumetric flask
-
Sterile magnetic stir bar and stir plate
-
Sterile filter unit (0.2 µm)
-
Sterile storage bottles
Procedure:
-
Accurately weigh 100 mg of this compound powder and transfer it to a 100 mL sterile volumetric flask.
-
Add a sterile magnetic stir bar to the flask.
-
In a fume hood, add 3-5 mL of the appropriate solvent (e.g., ethanol) to the flask to dissolve the powder completely.[7] Swirl gently until all powder is in solution.
-
Once dissolved, slowly add sterile, double-processed water while stirring to bring the total volume to 100 mL. Ensure the compound does not precipitate out of solution.
-
Remove the stir bar and sterilize the stock solution by passing it through a 0.2 µm sterile filter unit into a sterile storage bottle.
-
Label the bottle with the compound name, concentration (1 mg/mL), preparation date, and solvent used.
-
Store the stock solution at 2-8 °C.[8]
Protocol 2: In Vitro Application for Callus Induction and Growth
This protocol describes the use of this compound in a plant tissue culture medium to stimulate callus formation from explants.
Materials:
-
Prepared this compound stock solution (1 mg/mL)
-
Autoclaved plant tissue culture medium (e.g., Murashige and Skoog)
-
Sterile petri dishes or culture vessels
-
Sterile explant material (e.g., leaf discs, stem segments)
-
Laminar flow hood
-
Sterile forceps and scalpels
Procedure:
-
Prepare the desired volume of plant tissue culture medium and autoclave it. Allow the medium to cool to approximately 45-50 °C in a water bath.
-
Under sterile conditions in a laminar flow hood, add the this compound stock solution to the cooled medium to achieve the desired final concentration. Typical working concentrations for auxins range from 0.01 to 10.0 mg/L.[7][8]
-
Calculation Example: To make 1 liter of medium with a final concentration of 2.0 mg/L, add 2.0 mL of the 1 mg/mL stock solution.
-
-
Mix the medium thoroughly by swirling the flask, then dispense it into sterile petri dishes or culture vessels. Allow the medium to solidify.
-
Place sterile explants onto the surface of the solidified medium.
-
Seal the culture vessels and place them in a growth chamber under controlled conditions (temperature, light, and humidity).
-
Observe the explants regularly for callus induction and proliferation over several weeks. Record qualitative and quantitative data (e.g., callus diameter, fresh weight).
Protocol 3: Whole Plant Foliar Application Assay
This protocol outlines a method for applying this compound to whole plants to assess its impact on growth and development.
Materials:
-
This compound stock solution
-
Distilled water
-
Surfactant/wetting agent (e.g., Tween-20)
-
Spray bottles
-
Potted plants of a uniform growth stage
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
-
Prepare a series of treatment solutions by diluting the stock solution with distilled water to achieve the desired final concentrations. It is common to test a range of concentrations to observe both growth-regulating and herbicidal effects.
-
Add a small amount of surfactant (e.g., 0.05% v/v) to each treatment solution to ensure even coverage on the leaf surface. Prepare a control solution containing only water and the surfactant.
-
Randomly assign plants to different treatment groups, ensuring an adequate number of replicates for each concentration.
-
Apply the solutions as a fine foliar spray, ensuring complete and uniform coverage of the plant's aerial parts. Avoid cross-contamination between treatment groups.
-
Maintain the plants in a greenhouse or growth chamber under controlled environmental conditions.
-
Monitor the plants over a set period (e.g., 2-4 weeks) and collect data on various parameters.
-
Parameters to Measure:
-
Morphological Changes: Observe for epinasty (twisting of stems and petioles), leaf curling, stem thickening, and other signs of abnormal growth.[2]
-
Growth Metrics: Measure plant height, stem diameter, and root length.[9]
-
Biomass: Determine fresh and dry weight of shoots and roots at the end of the experiment.[10]
-
Reproductive Effects: Count the number of flowers, pods per inflorescence, and seeds per pod.[11]
-
Experimental Workflow
The following diagram illustrates a typical workflow for conducting an experiment to evaluate the effects of this compound on plants.
Caption: General workflow for a plant growth regulator experiment.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound derivatives on various plant species.
Table 1: Effect of 2,4-D on Mesquite (Prosopis juliflora) Seedling Growth [9]
| 2,4-D Rate (mg a.i./L) | Solvent | Germination (%)* | Shoot Height (cm) | Root Length (cm) |
| 0 (Control) | Water | High | No significant decrease | No significant decrease |
| 18,000 | Diesel | Decreased | Significant decrease | Significant decrease |
| 24,000 | Diesel | Decreased | Significant decrease | Significant decrease |
| 18,000 | Water | - | Significant decrease | Significant decrease |
| 24,000 | Water | - | Significant decrease | Significant decrease |
*Germination percentage was significantly lower when 2,4-D was dissolved in diesel compared to water. **Data reflects significant decreases compared to the control group in at least one of the tested seasons (winter/rainy).
Table 2: Effect of 2,4-D on Mesquite (Prosopis juliflora) Reproductive Output [11]
| 2,4-D Rate (mg a.i./L) | Solvent | Pods per Inflorescence | Seeds per Pod |
| 0 (Control) | N/A | Baseline | Baseline |
| 12,000 | Diesel/Water | - | Significant decrease |
| 18,000 | Diesel/Water | Significant decrease | Significant decrease |
| 24,000 | Diesel/Water | Significant decrease | Significant decrease |
Table 3: Effect of MCPA on Zucchini (Cucurbita pepo) Fresh Biomass [10]
| Treatment | Aboveground Biomass (g) | Leaf Fresh Weight (g) | Stem Fresh Weight (g) |
| Control (No MCPA) | Significantly Higher | Significantly Higher | Significantly Higher |
| With MCPA | Significantly Lower | Significantly Lower | Significantly Lower |
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. thestatesman.com [thestatesman.com]
- 3. guidechem.com [guidechem.com]
- 4. xtbg.ac.cn [xtbg.ac.cn]
- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 6. China What’s usage of this compound? Manufacturer and Supplier | Starsky [starskychemical.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ebookly.2promojournal.com [ebookly.2promojournal.com]
- 10. Frontiers | The Effect of Syringic Acid and Phenoxy Herbicide 4-chloro-2-methylthis compound (MCPA) on Soil, Rhizosphere, and Plant Endosphere Microbiome [frontiersin.org]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols for the Esterification of Phenoxyacetic Acid with Various Alcohols
Introduction
Phenoxyacetic acid and its ester derivatives are significant scaffolds in medicinal chemistry and materials science. These compounds serve as key intermediates in the synthesis of pharmaceuticals, herbicides, and specialty chemicals. The esterification of this compound with a diverse range of alcohols allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and volatility, which is crucial for drug development and other industrial applications. This document provides detailed protocols for the synthesis of this compound esters, a comparative data summary of different methods, and a generalized experimental workflow.
Data Presentation: Comparison of Esterification Methods
The following table summarizes quantitative data from various methods for the esterification of this compound with different alcohols. This allows for a direct comparison of reaction conditions, yields, and times.
| Entry | Alcohol | Method/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methanol | Fischer Esterification (H₂SO₄) | Methanol | Reflux | 1-10 | High (General) | [1][2] |
| 2 | Methanol | Williamson-like (Methyl Bromoacetate, K₂CO₃, KI) | Acetone | Reflux | Overnight | 80 | [3] |
| 3 | Methanol | Aluminum Phosphate Molecular Sieve | Toluene | 95 | 15 | >95 | [4] |
| 4 | Ethanol | Fischer Esterification (azeotropic) | Toluene | Reflux | - | - | [5][6] |
| 5 | Ethanol | Fischer Esterification (H₂SO₄) | Ethanol | Reflux | 1 | - | [7][8] |
| 6 | Benzyl Alcohol | Fischer Esterification (Phosphotungstic acid) | - | - | 2 | 90 | [9] |
| 7 | n-Butanol | N,N-dimethyl-formamide dimethyl acetal | - | 50 | 6 | 65.78 | [10] |
| 8 | Various Phenols | PNT, NMM | Chloroform | Room Temp. | - | Good |
Experimental Protocols
Two primary methods for the esterification of this compound are detailed below: the classic Fischer-Speier esterification and a Williamson-like synthesis using an alkyl halide.
Protocol 1: Fischer-Speier Esterification of this compound
This protocol describes a general procedure for the acid-catalyzed esterification of this compound with an alcohol, such as methanol or ethanol.[1][2]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol) (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (e.g., for 1 mole of acid, use 10-20 moles of alcohol). The alcohol often serves as both reactant and solvent.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (typically 1-4% of the molar amount of the carboxylic acid).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from 1 to 10 hours, depending on the alcohol used.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. If a large excess of alcohol was used, it can be removed under reduced pressure using a rotary evaporator. Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted this compound - be cautious of CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be further purified by distillation under reduced pressure or column chromatography on silica gel.
Protocol 2: Williamson-like Synthesis of this compound Esters
This method is suitable for the synthesis of esters from alkyl halides. The provided example is for the synthesis of methyl phenoxyacetate.[3]
Materials:
-
Phenol
-
Methyl bromoacetate
-
Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI) (catalytic amount)
-
Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add phenol (1.0 eq.), methyl bromoacetate (1.0 eq.), potassium carbonate (1.5 eq.), and a catalytic amount of potassium iodide (0.2 eq.) to 250 mL of acetone.
-
Reaction: Heat the mixture to reflux with stirring overnight.
-
Workup - Filtration: After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Concentration: Concentrate the resulting solution in vacuo using a rotary evaporator.
-
Extraction: Add 200 mL of deionized water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Final Concentration: Filter to remove the drying agent and remove the ethyl acetate in vacuo to yield the final product. A yield of around 80% can be expected for methyl phenoxyacetate.[3]
Visualizations
General Workflow for Fischer Esterification
The following diagram illustrates the general experimental workflow for the Fischer esterification of this compound.
Caption: Workflow for Fischer-Speier Esterification.
Signaling Pathway: Mechanism of Acid-Catalyzed Esterification
This diagram outlines the key steps in the mechanism of Fischer esterification.
Caption: Mechanism of Fischer-Speier Esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]
- 4. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]
- 5. Ethyl phenoxyacetate | 2555-49-9 [chemicalbook.com]
- 6. Ethyl phenoxyacetate CAS#: 2555-49-9 [amp.chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Acetic acid, phenoxy-, butyl ester|lookchem [lookchem.com]
Synthesis of Phenoxyacetic Acid esters using phosphonitrilic chloride
Application Notes & Protocols
Topic: Synthesis of Phenoxyacetic Acid Esters using Phosphonitrilic Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound and its derivatives are significant scaffolds in medicinal chemistry and materials science. The esterification of this compound, particularly with phenolic compounds, yields esters with a range of biological activities and applications, including their use as insecticides, antioxidants, and photosensitizers. Traditional esterification methods often require harsh conditions or complex catalysts. The use of phosphonitrilic chloride (PNT), also known as hexachlorocyclotriphosphazene, in conjunction with a base like N-methyl morpholine (NMM), presents a mild and efficient method for the synthesis of this compound esters.[1] PNT acts as an activator for the carboxylic acid group, facilitating its condensation with phenols under ambient conditions.[1][2] This protocol details the synthesis of this compound esters utilizing phosphonitrilic chloride.
Key Features of the Method:
-
Mild Reaction Conditions: The synthesis is typically carried out at room temperature.[1]
-
Good to Excellent Yields: This method provides high yields for a variety of substituted phenols.[1][2]
-
Simple Procedure: The experimental setup and work-up are straightforward.[2]
-
Versatility: The method is applicable to a range of aromatic and aliphatic carboxylic acids.[2]
Experimental Protocols
I. General Synthesis of this compound Esters
This protocol is adapted from the procedure described by Reddy et al. for the condensation of p-methyl this compound with various phenols.
Materials:
-
This compound (or a substituted derivative)
-
Substituted phenol
-
Phosphonitrilic chloride (PNT)
-
N-methyl morpholine (NMM)
-
Chloroform (or dichloromethane)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
5% Sodium Hydroxide (NaOH) solution
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve phosphonitrilic chloride (PNT) (0.25 mmol) in 10 ml of dichloromethane.[2]
-
To this solution, add N-methyl morpholine (NMM) (1.5 mmol) with constant stirring at a temperature of 0-5 °C.[2]
-
After 30 minutes of stirring, add the desired this compound (1.5 mmol) to the reaction mixture and continue stirring.[2]
-
Monitor the disappearance of the carboxylic acid using Thin Layer Chromatography (TLC).[2]
-
Once the carboxylic acid is consumed, add the corresponding phenol (1.5 mmol) to the mixture and continue stirring at room temperature.[2]
-
Monitor the progress of the reaction by TLC using a 9:1 (v/v) mixture of petroleum ether and ethyl acetate as the mobile phase.[2]
-
Upon completion of the reaction, wash the reaction mixture sequentially with 5% NaHCO₃ solution (3 x 10 ml), 5% NaOH solution (3 x 10 ml), and water (2 x 10 ml).[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by column chromatography to yield the desired this compound ester.[2]
II. Preparation of p-Methyl this compound
This protocol describes the synthesis of a starting material, p-methyl this compound, as detailed by Reddy et al.
Materials:
-
p-cresol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Dilute Hydrochloric acid (HCl)
-
Diethyl ether
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Ethanol
Procedure:
-
In a round-bottom flask, take p-cresol (1 g) and NaOH (9 mol%).
-
Add chloroacetic acid (2.5 mL) dropwise to the flask, followed by a small amount of water.[1]
-
Heat the contents of the flask on a water bath for 1 hour.[1]
-
After cooling, add 10 mL of water.[1]
-
Acidify the mixture with dilute HCl to congo-red and extract with diethyl ether.[1]
-
Wash the ethereal extract with 10 mL of water.[1]
-
Extract the aryloxyacetic acid from the ethereal solution by shaking with 25 mL of 5% Na₂CO₃ solution.[1]
-
Acidify the sodium carbonate extract with dilute HCl.[1]
-
Recrystallize the obtained p-methyl this compound from ethanol.[1]
Data Presentation
The following table summarizes the yields of various this compound esters synthesized using the phosphonitrilic chloride method, as reported by Pulle et al.[2] The reactions were carried out with different substituted benzoic acids and phenols.
| Entry | Carboxylic Acid | Phenol | Yield (%) |
| 1 | p-Nitrobenzoic acid | Phenol | 95 |
| 2 | p-Chlorobenzoic acid | Phenol | 92 |
| 3 | p-Bromobenzoic acid | Phenol | 90 |
| 4 | Benzoic acid | Phenol | 85 |
| 5 | p-Toluic acid | Phenol | 80 |
| 6 | p-Anisic acid | Phenol | 78 |
| 7 | p-Nitrobenzoic acid | p-Cresol | 90 |
| 8 | p-Nitrobenzoic acid | p-Chlorophenol | 96 |
| 9 | p-Nitrobenzoic acid | p-Nitrophenol | 98 |
| 10 | Acetic acid | Phenol | 82 |
| 11 | Phenylacetic acid | Phenol | 88 |
| 12 | Adipic acid | Phenol (2 eq) | 90 |
Table 1: Synthesis of aryl esters using PNT. Data sourced from Pulle et al.[2]
Mandatory Visualizations
Reaction Scheme and Proposed Mechanism
The synthesis proceeds through the activation of the carboxylic acid by phosphonitrilic chloride in the presence of N-methyl morpholine, followed by nucleophilic attack of the phenol.
Caption: Proposed reaction mechanism for the synthesis of this compound esters.
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the synthesis of this compound esters.
Caption: Experimental workflow for the synthesis of this compound esters.
References
Application Notes and Protocols for the Chlorination of Phenoxyacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common chlorination methods for the synthesis of phenoxyacetic acid derivatives, which are crucial precursors for various herbicides and potential pharmaceutical agents. The protocols detailed below offer step-by-step guidance for laboratory synthesis, accompanied by comparative data and safety information.
Introduction
This compound and its derivatives are a class of organic compounds with significant applications in agriculture and medicinal chemistry. Chlorination of the aromatic ring of this compound is a key synthetic step in the production of widely used herbicides such as 2,4-dichlorothis compound (2,4-D) and 2-methyl-4-chlorothis compound (MCPA).[1] These compounds act as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and eventual death in susceptible broadleaf weeds.[2] The regioselectivity of the chlorination reaction is critical in determining the biological activity of the final product. This document outlines and compares three primary methods for the chlorination of this compound: using chlorine gas with a Lewis acid catalyst, sulfuryl chloride, and N-chlorosuccinimide (NCS).
Chlorination Methods: A Comparative Overview
The selection of a chlorination method depends on several factors, including the desired product, required regioselectivity, available equipment, and safety considerations. Below is a summary of the most common methods with their respective advantages and disadvantages.
| Chlorination Method | Chlorinating Agent | Typical Catalyst | Key Advantages | Key Disadvantages |
| Method 1: Direct Chlorination | Chlorine (Cl₂) | Lewis Acids (e.g., FeCl₃, AlCl₃) | High reactivity, cost-effective for large-scale production. | Gaseous reagent requires specialized handling, potential for over-chlorination, generation of HCl byproduct.[3][4] |
| Method 2: Sulfuryl Chloride | Sulfuryl Chloride (SO₂Cl₂) | Lewis Acids (e.g., BF₃), Sulfur Compounds | Liquid reagent is easier to handle than chlorine gas, can offer good selectivity.[3][5] | Reacts violently with water, generates corrosive byproducts (HCl and SO₂).[6] |
| Method 3: N-Chlorosuccinimide | N-Chlorosuccinimide (NCS) | Acid catalysts (optional) | Solid reagent, easy to handle, generally milder reaction conditions, good for small-scale synthesis.[7][8] | Higher cost compared to Cl₂ and SO₂Cl₂, may require longer reaction times.[9] |
Experimental Protocols
Protocol 1: Chlorination of this compound using Chlorine Gas and Ferric Chloride
This protocol describes the synthesis of 4-chlorothis compound and 2,4-dichlorothis compound by direct chlorination of this compound.
Materials:
-
This compound
-
Acetic acid (glacial)
-
Ferric chloride (FeCl₃), anhydrous
-
Chlorine gas (Cl₂)
-
Ice-water bath
-
Standard laboratory glassware with a gas inlet tube and a gas scrubber for HCl.
Procedure for 4-chlorothis compound:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and reflux condenser connected to a gas scrubber, dissolve 15.2 g of this compound in 100 g of dichloroethane.[3]
-
Add 0.1 g of boron trifluoride and 0.2 g of sulfurous acid as catalysts.[3]
-
Heat the mixture to 50°C.
-
Slowly bubble 7.5 g of chlorine gas into the reaction mixture over 3 hours.[3]
-
After the addition is complete, continue stirring at 50°C for an additional hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then in an ice-water bath to precipitate the product.
-
Filter the solid product, wash with a small amount of cold dichloroethane, and dry under vacuum.
Procedure for 2,4-dichlorothis compound:
-
To a mixture of this compound (0.2 moles) and 60 g of acetic acid, heat to 90°C.[4]
-
Insufflate chlorine gas into the mixture. The exothermic reaction will raise the temperature to approximately 105°C.[4]
-
Maintain this temperature for 3 hours while continuing to bubble chlorine gas.[4]
-
After the reaction period, cool the mixture to 10°C with stirring to precipitate the product.[4]
-
Filter the crystalline solid, wash with a small amount of acetic acid and then water, and dry.
Quantitative Data:
| Starting Material | Product | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| This compound | 4-chlorothis compound | Chlorine | BF₃, Sulfurous Acid | Dichloroethane | 50 | 3 | 78.9 | 99.23 | [3] |
| This compound | 2,4-dichlorothis compound | Chlorine | None specified | Acetic Acid | 90-105 | 3 | Not specified | Not specified | [4] |
| 2-methylthis compound | 2-methyl-4-chlorothis compound | Chlorine | Dimethylaminopyridine, DMF | NaOH(aq) | 20-25 | Not specified | 95.5 | 97.4 | [10] |
Safety Precautions:
-
Chlorine gas is highly toxic and corrosive.[11] This experiment must be conducted in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
A gas scrubber containing a sodium hydroxide solution should be used to neutralize the excess chlorine gas and the HCl byproduct.
Protocol 2: Chlorination of this compound using Sulfuryl Chloride
This protocol details the synthesis of 4-chlorothis compound and 2,4-dichlorothis compound using sulfuryl chloride.
Materials:
-
This compound
-
Dichloroethane
-
Boron trifluoride (BF₃)
-
Sulfurous acid
-
Sulfuryl chloride (SO₂Cl₂)
-
Standard laboratory glassware
Procedure for 4-chlorothis compound:
-
In a 250 ml four-necked flask equipped with a thermometer, stirrer, reflux condenser, and a tail gas recovery device, add 100 g of dichloroethane, 15.2 g of this compound, 0.1 g of boron trifluoride, and 0.2 g of sulfurous acid.[3]
-
Heat the mixture to 50°C.
-
Slowly and uniformly add 14.0 g of sulfuryl chloride over 2 hours.[3]
-
After the addition is complete, continue stirring for an additional hour.
-
Cool the reaction mixture and filter to obtain the product.[3]
Procedure for 2,4-dichlorothis compound:
-
Follow the same setup as for the mono-chlorinated product.
-
To the initial mixture of this compound and catalysts in dichloroethane, slowly add 29.0 g of sulfuryl chloride over 4 hours at 50°C.
-
After the reaction is complete, cool the mixture and filter to obtain 2,4-dichlorothis compound.
Quantitative Data:
| Starting Material | Product | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| This compound | 4-chlorothis compound | Sulfuryl Chloride | BF₃, Sulfurous Acid | Dichloroethane | 50 | 2 | 94.9 | 99.23 | [3] |
| This compound | 2,4-dichlorothis compound | Sulfuryl Chloride | BF₃, Sulfurous Acid | Dichloroethane | 50 | 4 | 90.5 | 98.05 | [12] |
| 2-methylthis compound | 2-methyl-4-chlorothis compound | Sulfuryl Chloride | BF₃, Sulfurous Acid | Dichloroethane | 70 | 2 | 95.0 | 99.11 | [3] |
Safety Precautions:
-
Sulfuryl chloride is corrosive and reacts violently with water, releasing toxic gases.[6] Handle it with care in a fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves and safety goggles.
-
Ensure all glassware is dry before use.
Protocol 3: Chlorination of this compound using N-Chlorosuccinimide (NCS)
This protocol is suitable for the regioselective chlorination of activated aromatic rings under milder conditions.
Materials:
-
This compound derivative (e.g., a dihydroxy benzoic acid as a model for an activated ring)
-
N-Chlorosuccinimide (NCS)
-
Aqueous buffer solution (to control pH if necessary)
-
Standard laboratory glassware
General Procedure:
-
Dissolve the this compound derivative in a suitable solvent. For activated substrates, aqueous solutions can be used.
-
Add N-chlorosuccinimide in a stoichiometric amount for mono-chlorination.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques like TLC or HPLC.
-
Upon completion, the product can be isolated by extraction or precipitation followed by filtration.
Note: The reactivity of NCS can be enhanced with the addition of an acid catalyst for less activated substrates.[7]
Quantitative Data: Quantitative data for the NCS chlorination of this compound itself is less commonly reported in readily available literature compared to industrial methods. However, NCS is a well-established reagent for the chlorination of activated aromatic compounds.[8] The reaction rates for the chlorination of dihydroxy benzoic acid isomers by NCS have been determined to be in the range of 14-76 M⁻¹s⁻¹ at 25°C, indicating rapid reactions for activated substrates.
Safety Precautions:
-
N-Chlorosuccinimide is harmful if swallowed and can cause skin and eye irritation.[9][13]
-
Handle with gloves and safety glasses in a well-ventilated area.
-
Avoid inhalation of dust.[13]
Visualizations
General Workflow for Chlorination of this compound
Caption: General experimental workflow for the synthesis of chlorinated this compound derivatives.
Electrophilic Aromatic Substitution Mechanism
Caption: Mechanism of electrophilic aromatic chlorination of this compound.
Signaling Pathway of this compound Herbicides
Caption: Simplified signaling pathway of this compound herbicides as synthetic auxins.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. deq.mt.gov [deq.mt.gov]
- 3. CN102336654A - Chlorination method of this compound and its derivatives - Google Patents [patents.google.com]
- 4. Process for the preparation of 2,4-dichlorothis compound - Patent 0509518 [data.epo.org]
- 5. US4345097A - Chlorination of phenols and phenoxyacetic acids with sulfuryl chloride - Google Patents [patents.google.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Chlorination - Common Conditions [commonorganicchemistry.com]
- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 9. fishersci.com [fishersci.com]
- 10. CN112479863A - Method for preparing 2-methyl-4-chlorothis compound by catalytic chlorination of 2-methylthis compound - Google Patents [patents.google.com]
- 11. airgas.com [airgas.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for High-Yield Synthesis of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-4-chlorophenoxyacetic acid (MCPA) is a widely utilized phenoxy herbicide that selectively controls broadleaf weeds in various agricultural settings, including cereal crops and pastures.[1][2] Its mode of action is as a synthetic auxin, a plant growth hormone, which leads to uncontrolled growth and subsequent death in susceptible plant species.[1][2] For research and development purposes, a reliable and high-yield synthesis of MCPA is crucial. These application notes provide detailed protocols for two primary high-yield synthesis routes, summarizing key quantitative data and illustrating the experimental workflows.
Physicochemical Properties of MCPA
A fundamental understanding of MCPA's physicochemical properties is essential for its synthesis, handling, and formulation.
| Property | Value |
| Chemical Formula | C₉H₉ClO₃ |
| Molar Mass | 200.62 g/mol [1] |
| Appearance | White to light brown solid[1] |
| Melting Point | 114 to 118 °C[1] |
| Water Solubility | 825 mg/L (at 25 °C, acid form)[1] |
| Solubility in Organic Solvents (at 20°C) | Methanol: 621.0 g/L, Acetone: 454.6 g/L, Xylene: 15.8 g/L[3] |
Synthesis Route 1: Chlorination of 2-Methylthis compound (MPA)
This route involves the synthesis of the intermediate 2-methylthis compound (MPA) from o-cresol and chloroacetic acid, followed by a catalytic chlorination step to yield MCPA. This method is noted for its high yield and purity, with several patented variations aiming to optimize the process and minimize wastewater.[4][5]
Experimental Protocol
Step 1: Synthesis of 2-Methylthis compound (MPA)
-
In a reaction flask, combine 50 g of o-cresol and 200 g of water.
-
Add 62 g of liquid caustic soda and stir the mixture until it becomes clear.
-
Heat the solution to 120°C.
-
Prepare a solution of sodium chloroacetate by dissolving 44 g of chloroacetic acid in 100 g of water.
-
Add the sodium chloroacetate solution dropwise to the reaction flask over approximately 5 hours while maintaining the temperature at 120°C.
-
After the addition is complete, maintain the reaction mixture at the same temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Cool the mixture and add hydrochloric acid until the pH of the system reaches 1.
-
Add 700 ml of dichloroethane for extraction and maintain the temperature at 50°C.
-
Allow the layers to separate and collect the lower organic phase, which contains the MPA. This solution is used directly in the next step.[4]
Step 2: Catalytic Chlorination of MPA to MCPA
-
Transfer the MPA solution obtained in the previous step into a suitable reaction vessel.
-
Add an imidazole ionic liquid catalyst. The amount of catalyst should be in a weight ratio of 1:30-300 relative to the starting o-methyl phenol.[5]
-
Heat the solution to a temperature between 30-70°C.
-
Introduce chlorine gas into the reaction mixture. The weight ratio of o-methyl phenol to chlorine should be between 1:1 and 1:2.[5]
-
Continue the reaction for 3-7 hours, monitoring for the completion of the reaction.
-
Once the reaction is complete, cool the mixture to 0-5°C.
-
The MCPA product will precipitate. Filter the solid product.
-
Dry the collected solid to obtain pure 2-methyl-4-chlorothis compound.[5]
Quantitative Data for Synthesis Route 1
| Parameter | Value | Reference |
| MPA Synthesis Temperature | 120°C | [4] |
| MPA Synthesis Time | ~7 hours | [4] |
| Chlorination Temperature | 30-70°C | [5] |
| Chlorination Time | 3-7 hours | [5] |
| Catalyst | Imidazole ionic liquid | [5] |
| Yield | >95% | [6] |
| Purity | >97% | [6] |
Workflow Diagram for Synthesis Route 1
Caption: Workflow for the synthesis of MCPA via catalytic chlorination of MPA.
Synthesis Route 2: Direct Synthesis from 2-Methyl-4-chlorophenol
This is a more traditional and direct method for synthesizing MCPA. It involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base.[1] While straightforward, achieving high yields requires careful control of reaction conditions.
Experimental Protocol
-
In a reaction vessel, dissolve 2-methyl-4-chlorophenol in a dilute aqueous solution of a suitable base (e.g., sodium hydroxide).
-
Add chloroacetic acid to the solution. The molar ratio of 2-methyl-4-chlorophenol to chloroacetic acid should be optimized, but a slight excess of chloroacetic acid can be used.
-
Heat the reaction mixture. The temperature and reaction time will vary depending on the specific base and concentration used, but typically ranges from 80-120°C for several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2. This will precipitate the MCPA.
-
Filter the precipitated solid.
-
Wash the solid with water to remove any remaining salts and impurities.
-
Dry the purified product to obtain MCPA.
Quantitative Data for Synthesis Route 2
| Parameter | Value | Reference |
| Starting Materials | 2-methyl-4-chlorophenol, Chloroacetic acid, Base | [1] |
| Reaction Temperature | 80-120°C | General knowledge |
| Reaction Time | Several hours | General knowledge |
| Yield | Can be >90% with optimization | [5] |
| Purity | Dependent on purification steps | General knowledge |
Workflow Diagram for Synthesis Route 2
Caption: Direct synthesis of MCPA from 2-methyl-4-chlorophenol.
Safety and Handling
MCPA can be moderately toxic to mammals and aquatic organisms.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All synthesis and handling procedures should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for MCPA and all other reagents used.
Conclusion
The protocols outlined provide two effective methods for the high-yield synthesis of 2-methyl-4-chlorothis compound. The choice of synthesis route may depend on the availability of starting materials, desired purity, and scalability of the process. The catalytic chlorination of MPA (Route 1) offers a modern approach with high yields and reduced environmental impact, while the direct synthesis from 2-methyl-4-chlorophenol (Route 2) is a more traditional and straightforward method. Careful control of reaction parameters is critical in both methods to achieve optimal results.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. mcpa-isooctyl factory [cnagrochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Method for preparing 2-methyl-4-chlorothis compound through catalytic chlorination of 2-methylthis compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN112479863A - Method for preparing 2-methyl-4-chlorothis compound by catalytic chlorination of 2-methylthis compound - Google Patents [patents.google.com]
- 6. CN101941903B - Method for producing 2-methyl-4-MCPA - Google Patents [patents.google.com]
Analytical Methods for the Detection and Quantification of Phenoxyacetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of phenoxyacetic acid. The methods described herein are essential for researchers, scientists, and professionals in drug development who require accurate and precise quantification of this compound in various matrices.
This compound and its derivatives are used in the synthesis of various pharmaceuticals and are also found as metabolites of certain drugs. Therefore, robust analytical methods are crucial for pharmacokinetic studies, quality control of drug products, and environmental monitoring. The following sections detail validated methods using chromatography and spectroscopy, including comprehensive protocols and performance data.
Quantitative Data Summary
A comparative summary of the quantitative performance of various analytical methods for this compound is presented in Table 1. This allows for a direct comparison of the methods based on their sensitivity and applicability to different sample types.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| UHPLC-MS/MS | Groundwater | 0.00008 - 0.0047 µg/L | Not Specified | 71 - 118 | [1] |
| HPLC-UV | Animal Feed | 11 - 8,026 µg/kg | 40 - 26,755 µg/kg | 76.3 - 99.2 | [2] |
| GC-MS | Urine & Serum | 10 ng/mL (SIM) | Not Specified | Not Specified | [3] |
| GC-ECD | Water | 0.05 - 0.10 µg/mL | Not Specified | Not Specified | [3] |
| Fluorescence Polarization Immunoassay (FPIA) | Juice & Water | 0.4 - 8 ng/mL | 3 - 30 ng/mL | 95 - 120 | [4][5] |
| UV-Vis Spectrophotometry | Aqueous Solution | 0.02 µg/mL | 0.07 µg/mL | Not Specified | [6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is highly sensitive and selective, making it suitable for the analysis of this compound in complex matrices such as biological fluids and environmental samples.
Sample Preparation (Solid Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Acidify the sample (e.g., 100 mL of water) to pH < 3 with formic acid and load it onto the SPE cartridge at a flow rate of 2-5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor the precursor ion to product ion transition for this compound (e.g., m/z 151 -> 93).
-
Instrument Parameters: Optimize cone voltage and collision energy for maximum sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. This compound requires derivatization to increase its volatility for GC analysis.
Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid extraction of the sample (e.g., water, soil extract) with a suitable organic solvent like diethyl ether or dichloromethane after acidification.
-
Derivatization:
-
Evaporate the organic extract to dryness.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or diazomethane to convert the carboxylic acid group to its corresponding ester or silyl ester.[7]
-
Heat the mixture (e.g., 60-70 °C for 30 minutes) to complete the reaction.
-
After cooling, the sample is ready for injection.
-
GC-MS Conditions
-
Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.
UV-Visible Spectrophotometry
This method is simpler and more accessible than chromatographic techniques but may be less selective. It is suitable for the quantification of this compound in relatively clean sample matrices or for screening purposes.
Protocol
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., water or methanol) with known concentrations.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards. Filtration may be necessary to remove particulate matter.
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for this compound (typically around 270 nm).
-
Measure the absorbance of the blank (solvent), standard solutions, and the sample at the λmax.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
Visualizations
General Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in an environmental or biological sample.
This workflow outlines the critical steps from sample collection to final data reporting, providing a comprehensive overview of the analytical process. The choice of the specific analytical technique will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
References
- 1. pharmtech.com [pharmtech.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorothis compound in Juice and Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Application of Phenoxyacetic Acid in the Development of Novel Herbicides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetic acids represent a cornerstone in the chemical control of weeds. As synthetic auxins, they mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible broadleaf weeds, ultimately resulting in plant death.[1][2] The first commercially successful selective herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), belongs to this class and has been a vital tool in agriculture for over six decades.[2][3] This family of herbicides is valued for its efficacy, systemic mobility within the plant, and selectivity, which allows for the control of dicotyledonous weeds in monocotyledonous crops like cereals.[4]
The continued prevalence of herbicide resistance in weed populations necessitates the development of novel herbicidal compounds. This compound derivatives continue to be a promising scaffold for the design of new herbicides with improved efficacy, broader weed spectrums, and enhanced crop safety.[5][6] Recent research has focused on the synthesis of novel derivatives, including those with unique substituent groups and formulations, to address these challenges.[5][7]
These application notes provide an overview of the mechanism of action of this compound herbicides, protocols for the synthesis of novel derivatives, and detailed methodologies for evaluating their herbicidal efficacy.
Mechanism of Action: Synthetic Auxins
This compound herbicides act as synthetic mimics of the plant hormone auxin.[1][2] At the molecular level, they bind to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins.[4][8] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins via the 26S proteasome pathway. The removal of these repressors leads to the activation of auxin response factors (ARFs), which in turn regulate the expression of auxin-responsive genes.[4][9]
The overexpression of these genes leads to a cascade of physiological disruptions in susceptible plants, including:
-
Uncontrolled Cell Division and Elongation: Leading to abnormal growth, such as stem twisting and leaf epinasty.[2][4]
-
Ethylene Production: Increased ethylene synthesis contributes to senescence and tissue damage.[4][10]
-
Abscisic Acid (ABA) Accumulation: Upregulation of ABA biosynthesis leads to stomatal closure, inhibiting photosynthesis and increasing oxidative stress.[4][8]
-
Disruption of Nutrient Transport: The uncontrolled growth overwhelms the plant's vascular system, leading to its destruction.[6]
This ultimately results in the death of the susceptible broadleaf plant, while monocots are generally tolerant due to differences in their auxin signaling pathways and metabolic deactivation mechanisms.
Signaling Pathway of this compound Herbicides
Caption: Auxin signaling pathway activated by this compound herbicides.
Data Presentation: Herbicidal Efficacy of Novel Derivatives
The development of novel this compound herbicides often involves the synthesis of a series of derivatives and their subsequent evaluation for herbicidal activity. Quantitative data, such as the half-maximal inhibitory concentration (IC50), is crucial for comparing the efficacy of these new compounds.
Table 1: Herbicidal Activity (IC50) of Novel Longifolene-Derived Ammonium Phenoxyacetates against Various Weed Species [5][7]
| Compound | Target Weed Species | IC50 (mmol L⁻¹) |
| 6b | Brassica campestris (root) | ~0.0002 |
| 6c | Brassica campestris (shoot) | ~0.0002 |
| 6c | Rice (root) | 0.000085 |
| 5l | Lolium multiflorum (root) | ~0.010 |
| 5l | Brassica campestris (shoot) | ~0.023 |
Note: Lower IC50 values indicate higher herbicidal activity.
Experimental Protocols
Protocol 1: Synthesis of a Novel this compound Derivative
This protocol provides a general method for the synthesis of this compound derivatives, which can be adapted for the creation of novel compounds by substituting the starting phenol.[11]
Materials:
-
Phenol (or substituted phenol)
-
Monochloroacetic acid
-
Sodium hydroxide (NaOH) solution (30%)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) (2.0 mol L⁻¹)
-
Saturated potassium carbonate solution
-
Ice water bath
-
Reflux apparatus
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Preparation of Sodium Chloroacetate Solution:
-
In an ice water bath, dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water.
-
Adjust the pH of the solution to 8-9 using a 30% NaOH solution to form sodium chloroacetate.
-
-
Preparation of Sodium Phenoxide Solution:
-
In a separate flask at room temperature, dissolve 45 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol with constant stirring.
-
Slowly add 45 mmol of the desired phenol to the NaOH solution.
-
Continue stirring for 20 minutes to ensure the formation of sodium phenoxide.
-
-
Reaction:
-
Add the sodium chloroacetate solution to the sodium phenoxide solution.
-
Heat the mixture to reflux at 102°C for 5 hours.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of 1-2 with 2.0 mol L⁻¹ HCl to precipitate the crude this compound derivative.
-
Filter the precipitate and wash it three times with dilute hydrochloric acid.
-
Dry the crude product at 60°C.
-
For further purification, disperse the crude product in 100 mL of heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution.
-
Filter the solution to remove any insoluble impurities.
-
Re-precipitate the purified this compound derivative from the filtrate by adjusting the pH back to 1-2 with 2.0 mol L⁻¹ HCl.
-
Cool the mixture to room temperature, filter the precipitate, wash with dilute hydrochloric acid, and dry overnight in a vacuum oven.
-
Protocol 2: Whole-Plant Greenhouse Bioassay for Herbicidal Efficacy
This protocol outlines a whole-plant bioassay to determine the efficacy of novel this compound herbicides in a controlled greenhouse environment.[12][13]
Materials:
-
Test weed species (e.g., Brassica campestris, Lolium multiflorum)
-
Susceptible control plant population
-
Pots (3-4 inch diameter)
-
Potting mix (sterilized and herbicide-free)
-
Novel this compound herbicide formulations
-
Commercial standard herbicide (e.g., 2,4-D)
-
Precision bench sprayer
-
Greenhouse with controlled temperature (22/18°C day/night) and photoperiod (16h day/8h night)[14]
-
Data collection tools (e.g., calipers, camera, leaf area meter)
Procedure:
-
Plant Preparation:
-
Fill pots with the potting mix.
-
Sow seeds of the test weed species and the susceptible control.
-
Water the pots and place them in the greenhouse.
-
After emergence, thin the seedlings to a uniform number per pot (e.g., 1-2 plants).
-
Allow plants to grow to a specific growth stage (e.g., 2-4 true leaves) before treatment.
-
-
Herbicide Application:
-
Prepare a series of herbicide concentrations (dose-response) for the novel compounds and the commercial standard. Include an untreated control (sprayed with water and any formulation adjuvants only).
-
Calibrate the precision bench sprayer to deliver a consistent volume per unit area.
-
Apply the herbicide treatments to the respective pots.
-
-
Data Collection and Assessment:
-
Visually assess herbicide efficacy at set time points (e.g., 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0-100%, where 0% is no injury and 100% is complete plant death).[15][16]
-
Measure plant height and collect above-ground biomass (fresh or dry weight).
-
For more detailed analysis, digital images can be taken and analyzed for leaf area damage.[17]
-
-
Data Analysis:
Experimental Workflow for Herbicide Efficacy Testing
Caption: Workflow for whole-plant herbicide efficacy bioassay.
Conclusion
The this compound scaffold continues to be a valuable platform for the discovery and development of novel herbicides. Understanding their mechanism of action as synthetic auxins is crucial for designing more effective and selective compounds. The protocols provided herein offer a framework for the synthesis of new derivatives and the rigorous evaluation of their herbicidal properties. By employing systematic experimental designs and robust data analysis, researchers can effectively identify promising new candidates for the next generation of this compound-based herbicides, contributing to sustainable weed management in agriculture.
References
- 1. deq.mt.gov [deq.mt.gov]
- 2. 2,4-Dichlorothis compound - Wikipedia [en.wikipedia.org]
- 3. xtbg.ac.cn [xtbg.ac.cn]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jetir.org [jetir.org]
- 7. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05630F [pubs.rsc.org]
- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Weed control efficacy of herbicide mixtures and digital assessment methods during pre-planting burndown in soybean - Advances in Weed Science [awsjournal.org]
- 16. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 17. caws.org.nz [caws.org.nz]
- 18. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 19. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
Troubleshooting & Optimization
Improving the yield of Phenoxyacetic Acid synthesis reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of phenoxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a haloacetate (commonly chloroacetic acid) by a phenoxide ion. The phenoxide is generated in situ by treating a phenol with a suitable base.[1][2]
Q2: What is the reaction mechanism for the Williamson ether synthesis of this compound?
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In the first step, a base is used to deprotonate the phenol, forming a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group and forming the ether linkage of this compound.[1]
Troubleshooting Guide
Q3: My this compound synthesis reaction has a very low yield. What are the potential causes and how can I improve it?
Low yields are a common issue and can stem from several factors. Here's a systematic guide to troubleshooting:
| Potential Cause | Recommended Solutions |
| Incomplete Deprotonation of Phenol | The phenoxide is the active nucleophile, so incomplete formation will significantly lower the yield. Ensure you are using a sufficiently strong base to completely deprotonate the phenol. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used and effective.[3] For less acidic phenols, a stronger base might be necessary. |
| Side Reactions | The primary side reaction is the base-catalyzed elimination of the alkylating agent (chloroacetic acid).[1] Additionally, the phenoxide ion is an ambident nucleophile and can undergo C-alkylation on the aromatic ring, though O-alkylation is generally favored.[1] To minimize side reactions, maintain careful control over the reaction temperature. |
| Hydrolysis of Chloroacetic Acid | In the presence of a strong base and water, chloroacetic acid can be hydrolyzed to glycolic acid, which will not participate in the desired reaction. While many procedures use aqueous conditions, ensuring the correct stoichiometry and not using an excessive amount of base can mitigate this. |
| Suboptimal Reaction Conditions | Reaction time, temperature, and solvent all play a crucial role. Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). The choice of solvent can also impact the reaction rate; polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[3] |
| Purification Losses | Significant product loss can occur during the workup and purification steps. This compound is typically isolated by acidification of the reaction mixture, which causes it to precipitate. Ensure the pH is sufficiently low (pH 1-2) to ensure complete precipitation.[3] Avoid washing the precipitate with large volumes of pure water, as this compound has some solubility. Washing with cold, dilute hydrochloric acid can help minimize this loss.[3] |
| Purity of Reagents | The purity of the starting materials, especially the phenol and chloroacetic acid, is critical. Impurities can lead to unwanted side reactions and lower the overall yield. Use reagents of high purity for the best results. |
Q4: My reaction seems to be running very slowly or has stalled. What can I do?
A slow or stalled reaction is often due to suboptimal reaction conditions. Consider the following adjustments:
-
Increase the Temperature: The reaction is typically conducted at elevated temperatures, often between 50-100 °C.[1][2] Increasing the temperature will generally increase the reaction rate. However, be cautious as excessively high temperatures can promote side reactions.
-
Change the Solvent: If using a protic solvent, consider switching to a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), which are known to accelerate SN2 reactions.[1]
-
Use a More Reactive Haloacetate: While chloroacetic acid is common, bromoacetic acid is a more reactive alkylating agent due to bromide being a better leaving group. This can significantly increase the reaction rate.
-
Consider a Phase-Transfer Catalyst: In heterogeneous reaction mixtures, a phase-transfer catalyst can be employed to facilitate the transfer of the phenoxide ion to the organic phase where it can react with the chloroacetate.[3]
Q5: I am observing the formation of an unexpected byproduct. What could it be?
The most likely byproducts are from side reactions. If you observe an unexpected spot on your TLC or signals in your NMR, consider the following possibilities:
-
C-Alkylated Product: As mentioned, the phenoxide can react through one of its ring carbons instead of the oxygen. This is more likely with certain substituted phenols or under specific reaction conditions.
-
Glycolic Acid: This can form from the hydrolysis of chloroacetic acid, especially in the presence of excess base and water.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see your starting phenol and potentially chloroacetic acid.
To identify the byproduct, you can try to isolate it and characterize it using spectroscopic methods (NMR, IR, Mass Spectrometry). Adjusting the reaction conditions as described above can help to minimize the formation of these byproducts.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Phenol Derivative | Base | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Phenol | Sodium Hydroxide | Water, Ethanol | 102 | 5 | 75 | [4] |
| 4-Methylphenol | Sodium Hydroxide | Water | 90-100 | 0.5 - 0.67 | Not Reported | [5] |
| p-Cresol | Sodium Hydroxide | Water | Not Specified (Heated on water bath) | 1 | Not Reported | [6] |
| 4-Chlorophenol | Sodium Hydroxide | Water | Reflux | 3 | Not Reported | [7] |
| Substituted Phenols | Potassium Carbonate | Acetone | Reflux | 3 | Not Reported | [8] |
| Methylphenol | Potassium Hydroxide | Not specified | Reflux | 2 | 96-98 | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Phenol and Chloroacetic Acid [4]
-
Preparation of Sodium Chloroacetate: In an ice water bath, dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 using a 30% NaOH solution.
-
Preparation of Sodium Phenoxide: In a separate flask, dissolve 45 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol at room temperature with constant stirring. Slowly add 45 mmol of phenol and continue stirring for 20 minutes.
-
Reaction: Add the sodium chloroacetate solution to the sodium phenoxide solution. Reflux the mixture at 102°C for 5 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 1-2 with 2.0 mol·L-1 HCl to precipitate the crude product.
-
Filter the precipitate and wash it three times with dilute hydrochloric acid.
-
Dry the crude product at 60°C.
-
For further purification, disperse the crude product in 100 mL of heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution.
-
Filter the solution and collect the filtrate.
-
Re-precipitate the pure product by adjusting the pH of the filtrate to 1-2 with 2.0 mol·L-1 HCl.
-
Filter, wash with dilute hydrochloric acid, and dry overnight in a vacuum to obtain the final product.
-
Protocol 2: Synthesis of 4-Methylthis compound from 4-Methylphenol (p-Cresol) and Chloroacetic Acid [5]
-
Reaction Setup: Accurately weigh about 1 gram of 4-methylphenol into a 25x100 mm test tube. Add 5 mL of 30% aqueous NaOH, followed by 1.5 g of chloroacetic acid.
-
Reaction: Stir the mixture to dissolve the reagents. Gentle warming may be required. Clamp the test tube in a hot water bath at 90-100°C for 30 to 40 minutes.
-
Work-up:
-
Cool the test tube and dilute the mixture with about 10 mL of water.
-
Acidify the solution with 6M HCl until it tests acidic with blue litmus paper.
-
Transfer the acidic solution and any solid to a separatory funnel and extract with 15 mL of diethyl ether.
-
Wash the ether layer with about 15 mL of water.
-
Extract the ether layer with about 10 mL of saturated sodium bicarbonate solution.
-
-
Isolation and Purification:
-
Carefully acidify the bicarbonate layer with 6M HCl to precipitate the product.
-
Filter the solid product using a Büchner funnel.
-
Recrystallize the crude product from the minimum amount of hot water.
-
Allow the purified crystals to dry.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. US20090247781A1 - Synthesis of this compound derivatives - Google Patents [patents.google.com]
- 9. WO2013056488A1 - this compound derivative synthesis method - Google Patents [patents.google.com]
Troubleshooting common problems in Phenoxyacetic Acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound from phenol and chloroacetic acid?
The synthesis of this compound from phenol and chloroacetic acid is a classic example of the Williamson ether synthesis.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] First, a strong base, such as sodium hydroxide, deprotonates the phenol to form the more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride leaving group to form the ether linkage.[3]
Q2: My reaction is very slow or appears to be incomplete. What are the potential causes and how can I increase the reaction rate?
Several factors can contribute to a slow or incomplete reaction:
-
Insufficient Base: A strong base is crucial to deprotonate the phenol to the more reactive phenoxide ion.[4] Ensure you are using a sufficiently strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4]
-
Inappropriate Solvent: The choice of solvent can significantly impact the rate of SN2 reactions. Polar aprotic solvents such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) can accelerate the reaction.[1][4] Some procedures also successfully use a mixture of water and ethanol.[4][5]
-
Low Temperature: Like most chemical reactions, the rate of the Williamson ether synthesis is temperature-dependent. A typical Williamson reaction is conducted between 50 to 100 °C.[1] If the reaction is slow, consider increasing the temperature, but be mindful of potential side reactions at higher temperatures.[4]
-
Phase-Transfer Catalyst: In heterogeneous reaction mixtures, a phase-transfer catalyst can be used to help transport the phenoxide ion to the organic phase where it can react with the chloroacetic acid, thereby increasing the reaction rate.[4]
Q3: The yield of my this compound is lower than expected. What are the common reasons for low yield and how can I improve it?
Low yields in this compound synthesis can be attributed to several factors:
-
Incomplete Reaction: If the reaction has not gone to completion, the yield will naturally be low. Consider extending the reaction time or optimizing conditions as described in the previous question.[4]
-
Side Reactions: The primary competing side reaction is the elimination of the halide from chloroacetic acid, which is favored by high temperatures.[4] Chloroacetic acid can also self-condense. Using appropriate temperatures helps to minimize these side reactions.[4]
-
Purification Losses: Significant product loss can occur during the work-up and purification steps. This compound is typically purified by precipitation from an acidic solution.[4][5] If the pH is not low enough, precipitation will be incomplete. Additionally, because this compound has some solubility in water, washing the precipitate with large volumes of water can lead to product loss.[3][4] Washing with cold, dilute hydrochloric acid can help minimize this loss.[4]
-
Purity of Reactants: The purity of the starting materials, especially the phenol and chloroacetic acid, can affect the yield. Impurities may interfere with the main reaction or lead to unwanted side products.[4]
-
Moisture: The presence of excess water can lead to the hydrolysis of chloroacetic acid.[4]
Q4: I'm having trouble with the purification of my final product. What are the best practices for an effective work-up?
A typical and effective work-up procedure involves cooling the reaction mixture, followed by acidification to precipitate the this compound, which is then collected by filtration.[4][5] Here are some key tips for efficient purification:
-
Acidification: Use a strong acid, such as hydrochloric acid (HCl), to adjust the pH of the reaction mixture to 1-2.[4][5] This ensures the complete conversion of the sodium phenoxyacetate salt to the free acid, maximizing its precipitation.
-
Filtration and Washing: After filtration, wash the collected crude product with cold, dilute hydrochloric acid. This helps to remove any remaining inorganic salts without dissolving a significant amount of the product.[4]
-
Recrystallization: For higher purity, the crude product can be recrystallized. A common solvent for this is hot water.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction did not go to completion. | - Extend the reaction time. - Increase the reaction temperature (monitor for side reactions).[4] - Ensure a sufficiently strong base (e.g., NaOH, KOH) was used.[4] |
| Inactive reactants. | - Check the purity of phenol and chloroacetic acid.[4] | |
| Low Yield | Incomplete precipitation during work-up. | - Ensure the pH is adjusted to 1-2 with a strong acid (e.g., HCl) to fully precipitate the product.[4][5] |
| Product loss during washing. | - Wash the filtered product with cold, dilute hydrochloric acid instead of water to minimize dissolution.[4] | |
| Competing side reactions. | - Maintain optimal reaction temperature to avoid elimination reactions.[4] | |
| Product is Impure | Incomplete removal of starting materials or byproducts. | - Recrystallize the crude product from hot water.[6] - Ensure thorough washing of the precipitate. |
| Presence of unreacted phenol. | - During work-up, extraction with a sodium bicarbonate solution can help separate the acidic this compound from the less acidic phenol.[6] | |
| Oily Product Instead of Solid | Impurities are preventing crystallization. | - Try to triturate the oil with a small amount of a solvent in which the product is insoluble but the impurities are soluble. - Attempt recrystallization from a different solvent system. |
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices.[3][5][6]
-
Preparation of Sodium Phenoxide: In a suitable reaction flask, dissolve phenol in an aqueous solution of a strong base, such as sodium hydroxide, to form sodium phenoxide.
-
Preparation of Sodium Chloroacetate: In a separate beaker, dissolve chloroacetic acid in water and neutralize it with a sodium hydroxide solution.[5]
-
Reaction: Add the sodium chloroacetate solution to the sodium phenoxide solution. Heat the mixture to reflux (typically around 100-102°C) for several hours (e.g., 3-5 hours).[5]
-
Work-up and Precipitation: After cooling the reaction mixture to room temperature, slowly add a strong acid like hydrochloric acid (HCl) to adjust the pH to 1-2. This will cause the this compound to precipitate out of the solution.[4][5]
-
Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold, dilute hydrochloric acid.[4] The crude product can be further purified by recrystallization from hot water.[6]
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a moderate temperature (e.g., 60°C).[5]
Visual Guides
Experimental Workflow for this compound Synthesis
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
Side-product formation in Phenoxyacetic Acid synthesis and mitigation
This guide provides troubleshooting assistance and answers to frequently asked questions regarding the synthesis of phenoxyacetic acid, with a focus on side-product formation and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? A1: The most common and historically significant method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of a phenol using a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, in this case, a salt of chloroacetic acid.[1][2][3] The reaction is typically carried out in water, sometimes with a co-solvent like ethanol to improve solubility.[4][5]
Q2: What are the most common side-products in this compound synthesis? A2: The primary side-products include unreacted starting materials (phenol and chloroacetic acid), products resulting from C-alkylation instead of the desired O-alkylation, and impurities from the starting materials, such as chlorinated phenols which lead to chlorinated this compound derivatives.[2][6][7]
Q3: What is the mechanism of C-alkylation and how can it be minimized? A3: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring.[2] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of (hydroxyphenyl)acetic acid isomers. The reaction conditions, such as solvent and temperature, can influence the ratio of O- to C-alkylation. To minimize C-alkylation, it is crucial to follow established protocols regarding solvent choice and temperature control.
Q4: How can I improve the overall yield and purity of my product? A4: To improve yield and purity, ensure the reaction goes to completion by optimizing reaction time and temperature.[5] Use high-purity starting materials to avoid side-products from contaminants.[7] An effective workup and purification procedure is critical. This typically involves acidification to precipitate the crude product, followed by washing.[4] Recrystallization from a suitable solvent, such as hot water or ethanol, is a highly effective method for purifying the final product.[8]
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction is heated for the recommended duration and at the optimal temperature (e.g., reflux at 90-102°C for several hours).[4][5][8] Confirm the stoichiometry of reactants is correct. |
| Loss during Workup | During acidification, ensure the pH is lowered sufficiently (to pH 1-2) to fully precipitate the this compound.[4] Avoid excessive washing which may dissolve some of the product. When performing extractions, ensure layers are separated correctly and completely. |
| Sub-optimal Base | Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to form the phenoxide.[4][9] Ensure the base is fully dissolved and has effectively deprotonated the phenol before adding the chloroacetate solution. |
Problem 2: Final product is impure, appearing oily, tan, or brown instead of a white crystalline solid.
| Possible Cause | Suggested Solution |
| Unreacted Phenol | Unreacted phenol is a common impurity.[6][7] During the workup, wash the reaction mixture with a solvent like diethyl ether to remove unreacted starting materials before acidification.[6] Perform a base extraction; this compound will move to the aqueous bicarbonate layer while phenol may be less efficiently extracted.[8] |
| C-Alkylated Side-products | The formation of C-alkylated isomers can result in an impure mixture. Adhering strictly to the reaction temperature and solvent system can minimize this. Purification by recrystallization is the most effective way to separate these isomers from the desired product.[10] |
| Chlorinated Impurities | If the starting phenol was contaminated with chlorinated phenols, the final product will contain chlorinated phenoxyacetic acids.[7] This can affect the melting point and appearance. Use a higher purity grade of phenol or consider a synthetic route where this compound is formed first and then chlorinated if a chlorinated derivative is desired.[7][11] |
| Thermal Degradation | Overheating during the reaction or drying can cause decomposition. Use a water bath for heating and dry the final product at a moderate temperature (e.g., 60°C).[4] |
Data Presentation: Reaction Conditions
The following table summarizes various reported reaction conditions for the synthesis of this compound and its derivatives.
| Reactants | Base | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phenol, Chloroacetic acid | Sodium Hydroxide | Water, Ethanol | 102 | 5 hours | 75 | [4][5] |
| 4-Methylphenol, Chloroacetic acid | Sodium Hydroxide | Water | 90-100 | 30-40 minutes | N/A | [5][8] |
| Phenol derivative, Chloroacetic acid derivative | Potassium Carbonate | Acetone | Reflux | 3 hours | N/A | [5] |
| p-Cresol, Chloroacetic acid | Sodium Hydroxide | Water | Water Bath (Heated) | 1 hour | N/A |
Experimental Protocols
Protocol 1: Synthesis of this compound This protocol is a generalized procedure based on common laboratory preparations.[1][4]
-
Preparation of Sodium Chloroacetate: In an ice water bath, dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 using a 30% NaOH solution to obtain a sodium chloroacetate solution.[4]
-
Preparation of Sodium Phenoxide: In a separate flask at room temperature, dissolve 45 mmol of NaOH in a mixed solvent of 15 mL deionized water and 5 mL ethanol with constant stirring. Slowly add 45 mmol of phenol. Continue stirring for 20 minutes.[4]
-
Reaction: Add the sodium chloroacetate solution to the sodium phenoxide solution. Heat the mixture to reflux at 102°C for 5 hours.[4]
-
Workup and Precipitation: Cool the mixture to room temperature. Adjust the pH to 1-2 with 2.0 M HCl to precipitate the crude this compound.[4]
-
Isolation: Filter the white precipitate and wash it three times with dilute hydrochloric acid. Dry the crude product at 60°C.[4]
-
Purification (Recrystallization): Disperse the crude product in 100 mL of heated deionized water. Adjust the pH to 8.0 with a saturated potassium carbonate solution to dissolve the acid. Filter the solution to remove any insoluble impurities. Re-acidify the filtrate to pH 1-2 with 2.0 M HCl to precipitate the pure this compound.[4] Cool, filter, wash with dilute hydrochloric acid, and dry overnight in a vacuum.[4]
Visual Diagrams
References
- 1. scribd.com [scribd.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2013056488A1 - this compound derivative synthesis method - Google Patents [patents.google.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. quora.com [quora.com]
- 11. CN103058855A - Method for synthesizing this compound derivative - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Phenoxyacetic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of crude phenoxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Williamson ether synthesis?
A1: The most common impurities originating from the synthesis of this compound by reacting a phenolate with a chloroacetate include unreacted starting materials such as phenol and chloroacetic acid, as well as inorganic salts like sodium chloride, which is a byproduct of the reaction.[1][2] Controlling the levels of free phenol is often a critical concern.[2]
Q2: What is the recommended method for purifying crude this compound on a laboratory scale?
A2: Recrystallization is a widely used and effective method for purifying crude this compound.[3][4] Water or a mixture of ethanol and water are commonly employed as solvents for this purpose.[3][5] For mixtures containing neutral impurities, an acid-base extraction can be a highly effective preliminary purification step.[6][7] Column chromatography can also be used for purification, particularly for separating components with different polarities.[5][8]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques. A simple and common method is to determine the melting point of the purified crystals; a sharp melting point close to the literature value (98-100 °C) indicates high purity.[5] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify impurities.[9] Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are excellent for quantitative purity analysis.[10][11][12]
Troubleshooting Guides
Recrystallization
Issue 1: Low or No Crystal Yield After Cooling
-
Possible Cause: Too much solvent was used, preventing the solution from becoming saturated upon cooling.[2][4][13]
-
Solution:
-
Reheat the solution to its boiling point.
-
Evaporate a portion of the solvent to concentrate the solution.
-
If crystals still do not form, the solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a seed crystal of pure this compound.[2][4]
-
Issue 2: The Product "Oils Out" Instead of Forming Crystals
-
Possible Cause: The melting point of the crude this compound is lower than the boiling point of the solvent, often due to significant impurities.[13] This can also occur if the solution cools too rapidly.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional "good" solvent (the solvent in which the compound is soluble) to lower the saturation point.[14]
-
Allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow the cooling rate.[13]
-
Consider using a different solvent or a mixed solvent system with a lower boiling point.[13][14]
-
Issue 3: Colored Impurities Remain in the Purified Crystals
-
Possible Cause: The colored impurities have similar solubility to this compound in the chosen solvent.
-
Solution:
-
Before the hot filtration step, add a small amount of activated charcoal to the hot solution.
-
Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.[15]
-
Perform a hot filtration to remove the charcoal.
-
Proceed with the cooling and crystallization steps.
-
Caution: Using too much charcoal can lead to a loss of the desired product due to adsorption.[2]
-
Acid-Base Extraction
Issue 1: Low Recovery of this compound from the Aqueous Layer
-
Possible Cause: Incomplete neutralization of the phenoxyacetate salt.
-
Solution:
-
Ensure that a sufficient amount of strong acid (e.g., HCl) has been added to the aqueous layer to fully protonate the phenoxyacetate.
-
Check the pH of the aqueous solution with pH paper to confirm it is acidic (pH ~1-2).[16]
-
Thoroughly mix the solution after adding the acid to ensure complete reaction.[6]
-
Issue 2: Presence of Neutral Impurities in the Final Product
-
Possible Cause: Incomplete extraction of the neutral impurity into the organic layer.
-
Solution:
-
Perform multiple extractions of the aqueous layer with the organic solvent (e.g., diethyl ether) to ensure all of the neutral impurity is removed before acidifying the aqueous layer.[7]
-
Ensure thorough mixing (shaking) of the two phases during the extraction to maximize the transfer of the neutral compound into the organic layer.[6]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 12 g/L | [1] |
| Ethanol | Highly soluble | [1] |
| Diethyl Ether | Highly soluble | [1] |
| Benzene | Highly soluble | [1] |
Table 2: Typical Yields and Purity of this compound After Purification
| Purification Method | Starting Material | Solvent/Mobile Phase | Yield | Purity | Reference |
| Synthesis & Recrystallization | Phenol & Chloroacetic Acid | Water | 96% | 98% | [17] |
| Synthesis & Recrystallization | Methylphenol & Chloroacetic Acid | Water | 96% | 98% | [18] |
| Synthesis & Column Chromatography | Aryl Iodide & Glycolic Acid | Dichloromethane/Methanol | 88% | White Solid | [5] |
Experimental Protocols
Protocol 1: Recrystallization from Water
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot deionized water and heat the mixture to boiling with stirring until all the solid dissolves. If there are insoluble impurities, add a slight excess of hot water.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them. If the solution is colored, treat it with activated charcoal before this step.[15]
-
Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.[4]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (containing neutral impurities) in a suitable organic solvent such as diethyl ether.[6][7]
-
Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup.[6][16]
-
Separation: Allow the layers to separate. The deprotonated this compound (sodium phenoxyacetate) will be in the aqueous layer, while the neutral impurities will remain in the organic layer. Drain the lower aqueous layer into a clean flask.[7][19]
-
Re-extraction: Repeat the extraction of the organic layer with fresh aqueous base to ensure all the this compound has been transferred to the aqueous phase. Combine the aqueous layers.
-
Isolation of Neutral Impurity: The organic layer can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated to isolate the neutral impurity.[20]
-
Precipitation: Cool the combined aqueous layers in an ice bath and acidify by slowly adding a strong acid (e.g., concentrated HCl) until the solution is acidic (pH ~1-2). This compound will precipitate out of the solution.[16]
-
Collection: Collect the precipitated this compound by vacuum filtration, wash with a small amount of cold water, and dry.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting guide for common issues in this compound recrystallization.
Caption: Workflow for the purification of this compound using acid-base extraction.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jocpr.com [jocpr.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. This compound | 122-59-8 [chemicalbook.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. This compound(122-59-8) IR Spectrum [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Phenoxyacetic acids: separation and quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. The Williamson Ether Synthesis [cs.gordon.edu]
- 17. CN103058855A - Method for synthesizing this compound derivative - Google Patents [patents.google.com]
- 18. WO2013056488A1 - this compound derivative synthesis method - Google Patents [patents.google.com]
- 19. google.com [google.com]
- 20. web.mnstate.edu [web.mnstate.edu]
Reducing reaction time for the synthesis of Phenoxyacetic Acid derivatives
Welcome to the Technical Support Center for the synthesis of phenoxyacetic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows and reduce reaction times.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound derivatives, primarily through the Williamson ether synthesis.
Question 1: My reaction is proceeding very slowly or has stalled. How can I reduce the reaction time?
Answer: A slow or stalled reaction is a common issue. Several factors can be optimized to accelerate the reaction rate. The synthesis of this compound and its derivatives typically follows an SN2 mechanism, and its efficiency is highly dependent on the reaction conditions.[1][2]
-
Increase Reaction Temperature: The rate of most chemical reactions increases with temperature. For the synthesis of this compound derivatives, a temperature range of 50-100°C is typical for conventional heating methods.[1][3] If your reaction is slow at a lower temperature, cautiously increasing the heat while monitoring for potential side reactions can significantly reduce the reaction time.
-
Optimize the Base: The first step of the Williamson ether synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide ion. The choice and strength of the base are critical.
-
Stronger Bases: For complete and rapid deprotonation, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often used.[4] Sodium hydride (NaH) is a very powerful, non-nucleophilic base that ensures complete deprotonation but requires anhydrous (dry) conditions as it reacts violently with water.[3][4]
-
Weaker Bases: Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more acidic phenols, and are often used in polar aprotic solvents like DMF or acetonitrile.[4]
-
-
Solvent Selection: The choice of solvent can dramatically impact the rate of an SN2 reaction.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred. They can accelerate the reaction rate by solvating the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[3]
-
Protic Solvents: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction.[3]
-
-
Leaving Group on the Acetic Acid Derivative: The nature of the leaving group on the electrophile (e.g., chloroacetic acid) influences the reaction rate. While chloroacetic acid is commonly used, bromoacetic acid or iodoacetic acid are more reactive and would lead to faster reaction times due to the better leaving group ability of bromide and iodide ions.[4]
-
Utilize Microwave Synthesis: Microwave-assisted synthesis is a powerful technique to dramatically reduce reaction times, often from hours to minutes, with the added benefit of potentially increasing yields.[5][6]
-
Employ a Phase-Transfer Catalyst: In heterogeneous reaction mixtures (e.g., a solid base in an organic solvent), a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be used. The PTC helps to transport the phenoxide ion from the solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.[7][8]
Question 2: The yield of my this compound derivative is lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields can be frustrating and are often linked to incomplete reactions or the occurrence of side reactions.
-
Incomplete Reaction: If the reaction has not gone to completion, you will have unreacted starting materials. As discussed in the previous question, you can address this by extending the reaction time, increasing the temperature, or optimizing the base and solvent.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the point of completion.[4]
-
Side Reactions: The Williamson ether synthesis can be prone to competing side reactions that consume reactants and reduce the yield of the desired ether.
-
E2 Elimination: This is a major side reaction, especially when using secondary or tertiary alkyl halides. The alkoxide/phenoxide is a strong base and can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of an ether. To minimize elimination, it is highly recommended to use a primary alkyl halide. [9] Running the reaction at a lower temperature can also favor the SN2 substitution over the E2 elimination.[4]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. While O-alkylation is the desired pathway, C-alkylation can occur as a side reaction, leading to the formation of a carbon-carbon bond between the acetic acid moiety and the phenol ring.[10][11] The choice of solvent can influence the ratio of O- to C-alkylation, with polar aprotic solvents generally favoring the desired O-alkylation.[10][12]
-
-
Purification Losses: Significant product loss can occur during the workup and purification steps. Phenoxyacetic acids are often isolated by acidification of the reaction mixture to precipitate the product. If the pH is not low enough, the product may not fully precipitate. Additionally, washing the precipitate with large volumes of water can lead to loss of product due to its slight solubility. Washing with a dilute acid solution can help to minimize this loss.[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound derivatives?
A1: The most common method is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the phenol, forming a highly nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of an alpha-halo acetic acid (like chloroacetic acid), displacing the halide leaving group and forming the ether linkage.[1][2]
Q2: How do I choose the most appropriate base for my reaction?
A2: The choice of base depends on the acidity of your phenol and the desired reaction conditions. For most phenols (pKa ≈ 10), moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient.[4] For less acidic phenols or to ensure complete deprotonation, a very strong base like sodium hydride (NaH) can be used, but this requires anhydrous conditions.[3]
Q3: Can I use a secondary or tertiary alkyl halide in this synthesis?
A3: It is strongly discouraged. The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance. Secondary and especially tertiary alkyl halides will preferentially undergo an E2 elimination reaction in the presence of the strongly basic phenoxide, leading to the formation of an alkene as the major product instead of the desired ether.[9][13]
Q4: What are the advantages of using microwave-assisted synthesis?
A4: Microwave-assisted synthesis offers several advantages over conventional heating methods, including a dramatic reduction in reaction time (from hours to minutes), often with improved yields and cleaner reaction profiles.[5][6]
Q5: When should I consider using a phase-transfer catalyst?
A5: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is beneficial in heterogeneous reaction systems where the reactants are in different phases (e.g., a solid-liquid or liquid-liquid system). The PTC facilitates the transfer of the phenoxide anion into the organic phase to react with the alkyl halide, thereby accelerating the reaction.[7][8]
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can affect the synthesis of this compound derivatives.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation
| Synthesis Method | Reactants | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional (Reflux) | 4-(phenyldiazenyl)phenol, Chloroacetic acid | Water | 3.5 hours | 42% | [5] |
| Microwave Irradiation | 4-(phenyldiazenyl)phenol, Chloroacetic acid | None | 5 minutes | 90% | [5] |
| Conventional (Reflux) | 4-(para-tolyldiazenyl)phenol, Chloroacetic acid | Water | 3.5 hours | 42% | [5] |
| Microwave Irradiation | 4-(para-tolyldiazenyl)phenol, Chloroacetic acid | None | 6 minutes | 85% | [5] |
Table 2: Effect of Different Reaction Conditions on Yield and Time
| Phenol Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenol | Chloroacetic Acid | NaOH | Water/Ethanol | 102 | 5 hours | 75% | [14] |
| Methylphenol | Chloroacetic Acid | KOH | Water | Reflux | 2 hours | 98% | [14] |
| Phenol | Sodium Chloroacetate | NaOH | - | 90 | 2 hours | 96% | [14] |
| Phenol | Chloroacetic Acid | NaOH | Water | Reflux | 2 hours | >95% | [15] |
Experimental Protocols
General Protocol for the Synthesis of this compound using Conventional Heating
This is a general procedure and may require optimization for specific substrates.
-
Preparation of Sodium Chloroacetate: In an ice water bath, dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 with a 30% NaOH solution to obtain a sodium chloroacetate solution.[14]
-
Preparation of Sodium Phenoxide: In a separate flask, dissolve 45 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol with stirring at room temperature. Slowly add 45 mmol of the desired phenol to this solution and continue stirring for 20 minutes.[14]
-
Reaction: Add the previously prepared sodium chloroacetate solution to the sodium phenoxide solution. Heat the mixture to reflux at approximately 102°C for 5 hours.[14]
-
Workup and Isolation: After cooling the reaction mixture to room temperature, acidify it to a pH of 1-2 with 2.0 mol/L HCl to precipitate the crude product. Filter the precipitate and wash it three times with dilute hydrochloric acid.[14]
-
Purification: The crude product can be further purified by recrystallization. Disperse the crude product in 100 mL of heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution. Filter the solution to remove any impurities. Acidify the filtrate again to a pH of 1-2 with 2.0 mol/L HCl to precipitate the purified this compound. Filter the purified product, wash with dilute hydrochloric acid, and dry in a vacuum oven.[14]
General Protocol for Microwave-Assisted Synthesis of this compound Derivatives
This protocol is adapted from a procedure for a related synthesis and may require optimization.
-
Reactant Mixture: In a microwave synthesis tube, place the phenol (1 equivalent), chloroacetic acid (1.1 equivalents), and a base such as K₂CO₃ (2 equivalents). A small amount of a high-boiling polar solvent like DMF can be added to facilitate heating, or the reaction can be run under solvent-free conditions.[5]
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a set power (e.g., 300 W) and temperature for a short duration (e.g., 5-10 minutes).[4][5] The optimal time and temperature will need to be determined for each specific reaction.
-
Workup and Purification: After the reaction, cool the mixture and proceed with a similar workup as described in the conventional protocol (acidification, filtration, and recrystallization) to isolate and purify the product.
Mandatory Visualizations
Caption: A troubleshooting decision tree for optimizing the synthesis of this compound derivatives.
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles | MDPI [mdpi.com]
- 8. scielo.org.za [scielo.org.za]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. WO2013056488A1 - this compound derivative synthesis method - Google Patents [patents.google.com]
- 15. CN103058855A - Method for synthesizing this compound derivative - Google Patents [patents.google.com]
Catalyst selection and optimization for Phenoxyacetic Acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenoxyacetic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic attack of a sodium phenolate on sodium chloroacetate in an aqueous or mixed solvent system.[1] The phenolate is typically formed in situ by reacting phenol with a strong base like sodium hydroxide (NaOH).[2]
Q2: What are common catalysts used in reactions involving this compound?
A2: Catalyst selection is highly dependent on the specific reaction being performed.
-
For the synthesis of this compound derivatives via chlorination , catalysts such as chromium oxide, iron oxide, or ferric chloride are often employed.[3][4]
-
For the esterification of this compound , a wide array of catalysts can be used, including phosphonitrilic chloride (PNT) with N-methyl morpholine (NMM), dicyclohexylcarbodiimide (DCC), and titanium dioxide (TiO2).[5][6]
-
To improve reaction rates in heterogeneous systems , phase-transfer catalysts like quaternary ammonium salts can be utilized.[7][8]
Q3: What are the typical yields for this compound synthesis?
A3: With optimized protocols, the yield for this compound synthesis can be quite high. Some methods report yields exceeding 95%, with product purity greater than 98%.[3][4] However, yields can be significantly impacted by reaction conditions and the purity of the starting materials.
Q4: How can I purify the crude this compound product?
A4: The most common method for purifying this compound is recrystallization.[9] This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which results in the formation of purer crystals.[9] The choice of solvent is critical and may require some experimentation to find the optimal one for your specific impurity profile.[9] An alternative purification method involves acid-base extraction. The crude product can be dissolved in a basic solution (like saturated potassium carbonate), filtered to remove insoluble impurities, and then re-precipitated by acidifying the filtrate with an acid like HCl.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: The reaction may not have reached completion. Consider increasing the reaction time and monitoring the progress using Thin Layer Chromatography (TLC).- Optimize Temperature: Ensure the reaction is being conducted at the optimal temperature. For the synthesis from phenol and chloroacetic acid, refluxing at around 102°C is a common condition.[2]- Ensure Proper Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture and poor conversion. Use a suitable stir bar and ensure vigorous agitation. |
| Incomplete Deprotonation of Phenol | - Verify Base Strength and Stoichiometry: A strong base like NaOH is crucial for the complete formation of the highly nucleophilic phenoxide ion.[10] Ensure you are using a sufficient molar equivalent of the base. |
| Side Reactions | - Control Temperature: Exothermic reactions can lead to side product formation. For instance, when preparing the sodium chloroacetate solution, adding the base slowly and using an ice bath can help control the temperature and reduce side reactions.[11] |
| Poor Quality of Reagents | - Use Pure Starting Materials: Impurities in the phenol or chloroacetic acid can interfere with the reaction and lead to lower yields. Ensure the purity of your starting materials. |
Issue 2: Product Purity and Contamination
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Optimize Reaction Conditions: Refer to the troubleshooting steps for low yield to drive the reaction to completion.- Effective Purification: Perform a thorough work-up and purification. Washing the crude product with dilute hydrochloric acid can help remove unreacted basic compounds.[2] Recrystallization is also highly effective at removing starting materials.[9] |
| Formation of By-products | - Control Reaction Conditions: Precise control over temperature and stoichiometry can minimize the formation of by-products.[12]- Purification: Multiple recrystallizations may be necessary to remove persistent impurities. |
| Product Degradation | - Maintain Appropriate pH and Temperature during Work-up: this compound derivatives can be susceptible to hydrolysis under harsh pH or high-temperature conditions during purification.[13] It is advisable to work quickly and keep samples cool when possible.[13] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization.
Materials:
-
Phenol
-
Monochloroacetic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 2.0 M
-
Saturated potassium carbonate solution
Procedure:
-
Preparation of Sodium Chloroacetate Solution: In an ice water bath, dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 using a 30% NaOH solution.[2]
-
Preparation of Sodium Phenolate Solution: In a separate flask, dissolve 45 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol at room temperature with constant stirring. Slowly add 45 mmol of phenol to this solution.[2]
-
Reaction: After stirring the phenol solution for 20 minutes, add the sodium chloroacetate solution. Heat the mixture to reflux at 102°C for 5 hours.[2]
-
Precipitation of Crude Product: Cool the mixture to room temperature. Acidify the solution to a pH of 1-2 with 2.0 M HCl to precipitate the crude this compound.[2]
-
Initial Purification: Filter the white precipitate and wash it three times with dilute hydrochloric acid. Dry the crude product at 60°C.[2]
-
Recrystallization/Purification: Disperse the crude product in 100 mL of heated deionized water. Adjust the pH to 8.0 with a saturated potassium carbonate solution to dissolve the this compound. Filter the solution to remove any insoluble impurities. Re-precipitate the purified this compound from the filtrate by adjusting the pH back to 1-2 with 2.0 M HCl.[2]
-
Final Product Isolation: Cool the mixture to room temperature, filter the purified product, wash with dilute hydrochloric acid, and dry overnight in a vacuum.[2]
Protocol 2: Esterification of p-Methylthis compound using PNT
This protocol is a representative example for the synthesis of this compound esters.
Materials:
-
p-Methylthis compound
-
Phosphonitrilic Chloride (PNT)
-
N-methyl morpholine (NMM)
-
Chloroform
-
A substituted phenol (e.g., p-cresol)
-
10% NaOH solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Activator Preparation: In a reaction flask, stir a mixture of PNT (0.025 mmol), NMM (1.5 mmol), and chloroform at room temperature for approximately 5 minutes.[5]
-
Activation of Carboxylic Acid: Add p-methylthis compound (1.5 mmol) to the mixture and continue stirring at room temperature for 30 minutes.[5]
-
Esterification Reaction: Add the substituted phenol (e.g., p-cresol, 1.5 mmol) to the reaction mixture and continue stirring at room temperature. Monitor the reaction progress by TLC.[5]
-
Work-up: Once the reaction is complete, transfer the contents to a separatory funnel. Wash the organic layer 3-4 times with 10% NaOH solution and then with water.[5]
-
Drying and Purification: Dry the organic layer over anhydrous Na2SO4 and filter. Evaporate the solvent under vacuum. The resulting crude ester can be purified by flash column chromatography.[5]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN103058855A - Method for synthesizing this compound derivative - Google Patents [patents.google.com]
- 4. WO2013056488A1 - this compound derivative synthesis method - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. CN104829447A - Continuous synthetic method of phenoxy acetic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Phenoxyacetic Acid Solubility in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Phenoxyacetic Acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound in organic solvents?
A1: this compound is a white crystalline solid that is generally highly soluble in many organic solvents.[1][2] Its solubility is attributed to the presence of both a polar carboxylic acid group and a less polar phenyl ether group, allowing it to interact favorably with a range of solvents. It is readily soluble in alcohols (such as ethanol and methanol), ethers (like diethyl ether), and aromatic hydrocarbons (like benzene).[1][2][3]
Q2: In which common laboratory solvents is this compound most soluble?
A2: this compound exhibits high solubility in polar organic solvents. For instance, its solubility in methanol and ethanol is particularly high.[4] It is also soluble in acetone and glacial acetic acid.[3][5]
Q3: What factors can influence the solubility of this compound?
A3: Several factors can impact the solubility of this compound:
-
Solvent Polarity: As a general rule, "like dissolves like." this compound, having both polar and non-polar characteristics, dissolves well in solvents with similar properties.
-
Temperature: The solubility of this compound in most organic solvents increases with temperature. This principle is often utilized in recrystallization for purification.
-
pH: In aqueous or mixed aqueous-organic systems, the pH plays a crucial role. As a weak acid (pKa ≈ 3.7), at a pH above its pKa, it will deprotonate to form the more soluble phenoxyacetate anion.[2]
-
Purity of the Compound: Impurities can sometimes affect the solubility characteristics of this compound.
Q4: Can I use a solvent mixture to improve the solubility of this compound?
A4: Yes, using a co-solvent system can be an effective strategy. By mixing a solvent in which this compound is highly soluble with one in which it is less soluble, you can fine-tune the polarity of the solvent system to achieve the desired concentration.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound is not dissolving completely at room temperature. | Insufficient solvent volume. | Increase the volume of the solvent incrementally until the solid dissolves. |
| Low ambient temperature. | Gently warm the mixture while stirring. Many carboxylic acids show significantly increased solubility at higher temperatures. | |
| Incorrect solvent choice. | Refer to the solubility data table below. Switch to a solvent with a polarity better suited for this compound, such as methanol or ethanol. | |
| The solution becomes cloudy or precipitation occurs upon standing or cooling. | Supersaturation. | The initial dissolution at a higher temperature may have created a supersaturated solution that is unstable at a lower temperature. Re-heat the solution and add a small amount of additional solvent to ensure it remains dissolved upon cooling to the desired temperature. |
| Change in temperature. | If the experiment requires the solution to be stable at a lower temperature, ensure that the concentration is below the saturation point at that specific temperature. | |
| Contamination. | The presence of an anti-solvent or an impurity that reduces solubility could be the cause. Ensure all glassware is clean and dry, and use high-purity solvents. | |
| An oil is forming instead of a crystalline solid during recrystallization. | The boiling point of the solvent is higher than the melting point of this compound. | Choose a recrystallization solvent with a boiling point lower than the melting point of this compound (98-100 °C). |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of crystals over oil. | |
| Difficulty in obtaining a pure product after recrystallization. | Inappropriate solvent for recrystallization. | An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Experiment with different solvents or solvent mixtures to find the optimal system. |
| Co-precipitation of impurities. | If impurities have similar solubility profiles, consider alternative purification methods such as chromatography. |
Data Presentation: Solubility of this compound and Its Derivatives
The following table summarizes the available quantitative solubility data for this compound and its structurally similar derivatives in various organic solvents. Please note that the data for the derivatives can serve as a useful guide for solvent selection for this compound itself.
| Compound | Solvent | Temperature (°C) | Solubility (g/L) |
| This compound | Methanol | 25 | 776.89[4] |
| This compound | Ethanol | 25 | 421.13[4] |
| This compound | Isopropanol | 25 | 209.2[4] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
Objective: To prepare a stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Ethanol)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
-
Heating plate (optional)
Methodology:
-
Weigh the desired amount of this compound using a clean spatula and weighing paper.
-
Transfer the solid to the volumetric flask.
-
Add approximately half of the final desired volume of the solvent to the flask.
-
Place the magnetic stir bar in the flask and place the flask on the magnetic stirrer.
-
Stir the mixture at room temperature.
-
If the solid does not dissolve completely, gentle warming (e.g., to 40-50 °C) can be applied. Use a water bath for flammable solvents.
-
Once the solid is fully dissolved, allow the solution to cool to room temperature.
-
Add the remaining solvent to reach the final volume mark on the volumetric flask.
-
Continue stirring for a few more minutes to ensure homogeneity.
Protocol 2: Recrystallization of this compound for Purification
Objective: To purify a sample of this compound using recrystallization.
Materials:
-
Impure this compound
-
Recrystallization solvent (e.g., a mixture of ethanol and water)
-
Erlenmeyer flasks
-
Heating plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Glass stirring rod
Methodology:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (e.g., ethanol) to just dissolve the solid. The solution should be saturated.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and then performing a hot gravity filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals, for example, in a desiccator or a vacuum oven at a low temperature.
Visualizations
Herbicide Action: Auxin Signaling Pathway
This compound and its derivatives can act as synthetic auxins, disrupting normal plant growth. This diagram illustrates the general mechanism of auxin signaling.
Caption: Auxin signaling pathway disruption by this compound.
Penicillin V Biosynthesis
This compound serves as a precursor in the industrial production of Penicillin V. This workflow outlines the key steps in its biosynthesis.
Caption: Key stages in the biosynthesis of Penicillin V.
References
Technical Support Center: Phenoxyacetic Acid Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the proper storage and handling of phenoxyacetic acid to prevent its degradation. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture and air.[2] For extended storage, refrigeration is a recommended option.
Q2: What factors can cause the degradation of this compound during storage?
Several factors can contribute to the degradation of this compound, including:
-
High Temperatures: Elevated temperatures can accelerate the rate of chemical degradation.[3]
-
Moisture: this compound is susceptible to moisture, which can lead to hydrolysis and other degradation pathways.[2]
-
Light: Exposure to direct sunlight or other sources of UV radiation can cause photodegradation.[2]
-
Incompatible Materials: Contact with strong bases and strong oxidizing agents should be avoided as they can react with and degrade this compound.[3]
Q3: My this compound powder has developed a yellow or tan color. Is it still usable?
Pure this compound is a white crystalline solid.[4][5] A change in color to yellow or tan may indicate the presence of impurities or degradation products.[4][5] This discoloration can be caused by the over-oxidation of phenolic impurities. While a slight change in color may not significantly impact all experimental applications, it is a sign of potential degradation. It is recommended to assess the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q4: I am observing precipitation when trying to dissolve this compound. What could be the cause?
Precipitation issues with this compound can arise from several factors:
-
Solvent Choice: The solubility of this compound varies significantly depending on the solvent. It is slightly soluble in water but highly soluble in many organic solvents.
-
Concentration: Attempting to dissolve the compound above its solubility limit in a particular solvent will result in precipitation.
-
Temperature: The temperature of the solvent can affect solubility. In some cases, gentle warming may be necessary to fully dissolve the compound.
-
pH of Aqueous Solutions: The solubility of this compound in aqueous solutions is pH-dependent. As an acidic compound, its solubility will increase in basic solutions due to the formation of the more soluble phenoxyacetate salt.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of Solid Powder (Yellowing/Tanning) | Oxidation of phenolic impurities or degradation due to exposure to light or heat. | Store in a dark, cool, and dry place. Use an inert gas overlay (e.g., argon or nitrogen) for long-term storage. Assess purity via HPLC before use. |
| Precipitation in Aqueous Solution | The pH of the solution is too low (acidic). The concentration exceeds the solubility limit. | Adjust the pH to a neutral or slightly basic level to increase solubility. Ensure the concentration is within the known solubility limits for the given solvent and temperature. |
| Precipitation in Organic Solvent | The chosen solvent is not appropriate. The solution is supersaturated. | Consult a solvent miscibility and solubility table.[6] Try a different solvent or a co-solvent system. Gentle warming and sonication may aid dissolution. |
| Loss of Potency in Experiments | Degradation of the this compound stock solution over time. | Prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C for extended stability.[7] Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Stability and Solubility Data
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Relative Humidity | Light Conditions | Expected Stability |
| Solid | Room Temperature (Cool) | Low (Dry) | Dark (Protected from light) | Stable for years if properly stored. |
| Solid | 2-8°C | Low (Dry) | Dark | Enhanced long-term stability. |
| Solution in DMSO | -20°C | N/A | Dark | Up to 1 year.[7] |
| Solution in DMSO | -80°C | N/A | Dark | Up to 2 years.[7] |
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [5] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [8] |
| Diethyl Ether | Highly soluble | [4] |
| Benzene | Highly soluble | [4] |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound purity and the detection of its degradation products. This method should be validated for your specific instrumentation and application.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient can be optimized, for example, starting with 95% A and 5% B, and ramping to 100% B over 20 minutes.
3. Detection:
-
UV detection at 270 nm.
4. Sample Preparation:
-
Solid Sample: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Solution Sample: Dilute the sample with the mobile phase to fall within the linear range of the standard curve.
5. Analysis:
-
Inject a known volume (e.g., 10 µL) of the sample and standards.
-
Quantify the this compound peak area against a standard curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[3][9]
1. Acid and Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl and a separate solution of 0.1 M NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Neutralize the samples before HPLC analysis.
2. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC.
3. Thermal Degradation:
-
Store solid this compound in an oven at an elevated temperature (e.g., 70°C) for several days.
-
Also, reflux a solution of this compound in a suitable solvent.
-
Analyze the solid and the solution by HPLC.
4. Photodegradation:
-
Expose a solution of this compound and a thin layer of the solid powder to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Analyze the samples at various time points by HPLC.
Visualizations
Caption: Factors leading to the degradation of this compound.
References
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. scispace.com [scispace.com]
- 6. 溶剂混溶性表 [sigmaaldrich.com]
- 7. onyxipca.com [onyxipca.com]
- 8. toku-e.com [toku-e.com]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Scaling Up Phenoxyacetic Acid Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of phenoxyacetic acid from the laboratory to a pilot plant. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for this compound, and what are its key principles?
A1: The most prevalent method for synthesizing this compound is through the Williamson ether synthesis.[1] This reaction involves the deprotonation of phenol with a strong base, typically sodium hydroxide (NaOH), to form the sodium phenoxide salt. This nucleophilic phenoxide then reacts with an alkylating agent, chloroacetic acid, via a bimolecular nucleophilic substitution (SN2) reaction to form the ether linkage.[1][2] The final product is obtained after acidification.[3]
Q2: What are the primary safety concerns when scaling up this compound synthesis?
A2: The primary safety concerns include:
-
Handling of Corrosive Materials: Both sodium hydroxide and chloroacetic acid are corrosive and can cause severe skin burns and eye damage.[4][5] Ensure proper personal protective equipment (PPE), including gloves and safety glasses, is used.[4]
-
Exothermic Reaction: The reaction between phenol and sodium hydroxide is exothermic, and the subsequent reaction with chloroacetic acid also generates heat.[6] On a larger scale, inefficient heat removal can lead to a runaway reaction.[7][8]
-
Handling of Phenol: Phenol is toxic and can be absorbed through the skin.[3] It is crucial to handle it in a well-ventilated area and avoid direct contact.
Q3: What are the major challenges when moving from a lab to a pilot plant scale?
A3: Key challenges include:
-
Heat and Mass Transfer: What is easily manageable in laboratory glassware becomes complex in large reactors. Inefficient heat dissipation can lead to localized hotspots, increasing the formation of by-products.[9][10] Poor mixing can result in non-uniform reaction conditions and lower yields.[7][11]
-
Impurity Amplification: Minor side reactions at a small scale can become significant at a pilot scale, leading to a higher percentage of impurities in the final product.[9]
-
Process Control: Maintaining consistent temperature, pressure, and reagent addition rates is more challenging in larger vessels.[12]
-
Solid Handling: The physical properties of the precipitated product can differ at a larger scale, potentially affecting filtration and drying times.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for by-product formation. |
| Poor mixing leading to localized areas of low reagent concentration. | Evaluate the efficiency of the pilot plant reactor's stirring mechanism. Ensure the stirrer speed is optimized for the reaction volume and viscosity.[7] | |
| Loss of product during workup and isolation. | Optimize the precipitation and filtration steps. Ensure the pH for precipitation is optimal and consistent. Check for product solubility in the wash solvents. | |
| High Impurity Levels | Formation of by-products due to localized overheating. | Improve the reactor's cooling efficiency. Consider a slower, controlled addition of reagents to manage the exotherm.[6] |
| Unreacted starting materials present in the final product. | Ensure the stoichiometry of the reactants is correct. A slight excess of one reagent might be necessary to drive the reaction to completion, but this must be carefully evaluated to avoid purification challenges. | |
| Side reactions, such as alkylation on the aromatic ring.[3] | Maintain strict temperature control. Ensure the phenoxide is fully formed before the addition of chloroacetic acid. | |
| Poor Product Quality (e.g., discoloration) | Presence of colored impurities from starting materials or side reactions. | Consider treating the solution with activated carbon before the final precipitation step to remove colored impurities.[13] |
| Inefficient purification. | Optimize the recrystallization solvent and procedure. Ensure thorough washing of the filtered product to remove residual acids and salts.[14] | |
| Difficult Filtration | Formation of very fine particles during precipitation. | Control the rate of acidification and the temperature during precipitation to encourage the growth of larger crystals. |
| Clogging of the filter medium. | Evaluate the choice of filter cloth or medium. Consider using a filter aid if necessary. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Plant Scale Parameters for this compound Synthesis
| Parameter | Lab-Scale (1 L Glass Reactor) | Pilot-Plant Scale (100 L Reactor) | Key Considerations for Scale-Up |
| Phenol | 100 g | 10.0 kg | Ensure accurate weighing and safe handling procedures. |
| Sodium Hydroxide | 45 g | 4.5 kg | The dissolution of NaOH is highly exothermic; use a jacketed vessel with cooling. |
| Chloroacetic Acid | 100 g | 10.0 kg | Add slowly and control the temperature to manage the reaction exotherm. |
| Solvent (e.g., Water/Ethanol) | 500 mL | 50 L | Ensure solvent quality is consistent. |
| Reaction Temperature | 90-100 °C[5] | 90-100 °C | Requires a robust heating/cooling system in the pilot reactor to maintain a stable temperature.[7] |
| Reaction Time | 2-5 hours[14][15] | 3-6 hours | May need to be extended to ensure complete reaction due to different mixing and heat transfer dynamics.[9] |
| Typical Yield | 75-85%[3][14] | 70-80% | A slight decrease in yield upon scale-up is common; optimization of pilot plant conditions is key. |
| Mixing Speed | 300-500 RPM (Magnetic Stirrer) | 100-200 RPM (Impeller) | The type and speed of the agitator must be selected to ensure homogeneity without causing excessive shear.[11] |
| pH for Precipitation | 1-2[14] | 1-2 | Requires a calibrated pH probe and controlled addition of acid. |
Experimental Protocols
Lab-Scale Synthesis of this compound (1 L Reactor)
-
Preparation of Sodium Phenoxide:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 45 g of sodium hydroxide in 300 mL of water.
-
Carefully add 100 g of phenol to the sodium hydroxide solution while stirring. The reaction is exothermic.
-
-
Reaction with Chloroacetic Acid:
-
In a separate beaker, dissolve 100 g of chloroacetic acid in 200 mL of water.
-
Slowly add the chloroacetic acid solution to the sodium phenoxide solution.
-
Heat the mixture to reflux (approximately 90-100 °C) and maintain for 3-4 hours.[5]
-
-
Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add 6M hydrochloric acid while stirring until the pH of the solution is between 1 and 2. A white precipitate will form.[14]
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
-
Drying:
-
Dry the product in a vacuum oven at 60 °C until a constant weight is achieved.
-
Pilot-Plant Scale Synthesis of this compound (100 L Reactor)
-
Reactor Preparation:
-
Ensure the 100 L glass-lined reactor is clean and dry. Check that all safety features, including the pressure relief valve and emergency quench system, are operational.
-
-
Preparation of Sodium Phenoxide:
-
Charge the reactor with 30 L of water and start the agitator at a low speed (e.g., 50 RPM).
-
Slowly add 4.5 kg of sodium hydroxide pellets through the charging port. The dissolution is exothermic; use the reactor jacket cooling to maintain the temperature below 40 °C.
-
Once the sodium hydroxide has completely dissolved, carefully add 10.0 kg of molten phenol. Maintain cooling as the reaction is exothermic.
-
-
Reaction with Chloroacetic Acid:
-
In a separate vessel, dissolve 10.0 kg of chloroacetic acid in 20 L of water.
-
Slowly pump the chloroacetic acid solution into the reactor over a period of 1-2 hours. Monitor the temperature closely and use the jacket cooling to maintain the temperature below 100 °C.
-
Once the addition is complete, heat the reactor contents to 95 °C and maintain for 4-5 hours.
-
-
Product Isolation:
-
Cool the reactor contents to 20-25 °C.
-
Slowly add concentrated hydrochloric acid (approx. 6-8 L) to the reactor to adjust the pH to 1-2. Monitor the pH using a calibrated inline probe.
-
Cool the batch to 10-15 °C and stir for 1 hour to promote crystallization.
-
-
Filtration and Drying:
-
Transfer the slurry to a centrifuge or filter press.
-
Wash the product cake with cold water until the washings are neutral.
-
Dry the product in a tray dryer or a vacuum dryer at 60-70 °C.
-
Visualizations
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. scribd.com [scribd.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. amarequip.com [amarequip.com]
- 8. mdpi.com [mdpi.com]
- 9. Lab Scale vs Pilot Scale vs Demonstration Scale Guide [xytelindia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jinzongmachinery.com [jinzongmachinery.com]
- 13. US20090247781A1 - Synthesis of this compound derivatives - Google Patents [patents.google.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. WO2013056488A1 - this compound derivative synthesis method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Herbicidal Activity of Phenoxyacetic Acid and its Derivative, 2,4-D
A comprehensive review of the herbicidal efficacy of unsubstituted Phenoxyacetic Acid and its potent derivative, 2,4-Dichlorothis compound (2,4-D), revealing the critical role of chemical structure in eliciting a herbicidal response. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their mechanisms of action, supported by experimental data and protocols.
Introduction
This compound is an organic compound that serves as the backbone for a class of herbicides known as phenoxy herbicides. While this compound itself does not possess significant herbicidal activity, its derivatives, such as 2,4-Dichlorothis compound (2,4-D), are potent and widely used herbicides for the control of broadleaf weeds.[1][2] This guide explores the comparative herbicidal activity of the parent compound, this compound, and its highly active derivative, 2,4-D.
Herbicidal Efficacy: A Quantitative Comparison
The herbicidal activity of a compound is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of a substance that causes a 50% reduction in a specific biological response, such as growth inhibition. The following table summarizes the available data on the herbicidal efficacy of this compound and 2,4-D on the aquatic plant Lemna minor (common duckweed), a standard model organism for ecotoxicological studies.
| Compound | Test Organism | Endpoint | EC50 (µg/L) | Reference |
| 2,4-Dichlorothis compound (2,4-D) | Lemna minor | Growth Inhibition (Frond Area) | 2,900 | --INVALID-LINK-- |
| This compound | Lemna minor | Growth Inhibition | Not Available (Generally considered inactive) | N/A |
Mechanism of Action: A Tale of Two Molecules
The significant difference in herbicidal activity between this compound and 2,4-D lies in their molecular structure and interaction with the plant's hormonal signaling pathways.
2,4-Dichlorothis compound (2,4-D): A Synthetic Auxin
2,4-D functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2][3] It is absorbed by the leaves and translocated to the meristematic tissues where it disrupts normal growth processes.[3] At herbicidal concentrations, 2,4-D leads to uncontrolled cell division and elongation, resulting in characteristic symptoms such as stem and leaf twisting (epinasty), and ultimately, plant death.[4][5]
The molecular mechanism of 2,4-D action involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) signaling pathway .[6][7] In this pathway:
-
Perception: 2,4-D binds to the TIR1/AFB family of auxin co-receptors.
-
Ubiquitination: This binding event promotes the interaction between the TIR1/AFB complex and Aux/IAA transcriptional repressor proteins. This interaction leads to the ubiquitination of the Aux/IAA repressors.
-
Degradation: The ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome.
-
Gene Expression: The degradation of Aux/IAA repressors relieves the repression of Auxin Response Factors (ARFs), which are transcription factors. The now-active ARFs can then bind to auxin-responsive elements in the promoters of genes, leading to the transcription of genes that regulate cell growth and development.
The sustained and unregulated activation of this pathway by the persistent 2,4-D molecule leads to the observed herbicidal effects.
This compound: An Inactive Precursor
Unsubstituted this compound lacks the specific chlorine substitutions on the phenyl ring that are crucial for high-affinity binding to the TIR1/AFB auxin receptors. Consequently, it does not effectively initiate the cascade of events leading to the degradation of Aux/IAA repressors and the subsequent uncontrolled gene expression. Its inability to mimic natural auxin at the receptor level is the primary reason for its lack of significant herbicidal activity.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the differential effects of this compound and 2,4-D on the auxin signaling pathway.
Experimental Protocols
The following is a generalized experimental protocol for assessing the herbicidal activity of compounds on Lemna minor, based on the OECD Guideline 221 for testing of chemicals.[8][9][10]
Objective: To determine the EC50 value of a test substance on the growth of Lemna minor.
Materials:
-
Lemna minor culture in exponential growth phase.
-
Sterile Steinberg medium (or other suitable growth medium).
-
Test substance (e.g., this compound, 2,4-D).
-
Solvent (if the test substance is not water-soluble, e.g., DMSO, acetone).
-
Sterile culture vessels (e.g., 100 mL glass flasks or multi-well plates).
-
Growth chamber or incubator with controlled temperature (24 ± 2 °C), lighting (continuous cool white fluorescent light), and photoperiod.
-
Microscope or image analysis software for frond counting and area measurement.
-
Analytical equipment for verifying test concentrations.
Procedure:
-
Preparation of Test Solutions:
-
A series of at least five concentrations of the test substance is prepared by diluting a stock solution in the growth medium.
-
A control group (medium only) and, if a solvent is used, a solvent control group are also prepared.
-
-
Inoculation:
-
Healthy Lemna minor colonies with 2-4 fronds are selected from the stock culture.
-
A specific number of colonies (e.g., 3 colonies) are transferred to each test vessel containing the test solutions.
-
-
Incubation:
-
The test vessels are incubated in the growth chamber for a period of 7 days.
-
The positions of the vessels should be randomized and rotated daily to ensure uniform exposure to light and temperature.
-
-
Data Collection:
-
The number of fronds in each vessel is counted at the beginning of the test and at least on days 3, 5, and 7.
-
At the end of the 7-day exposure period, the total frond area, and optionally, the fresh or dry weight of the fronds in each vessel are determined.
-
-
Data Analysis:
-
The average specific growth rate for both frond number and frond area is calculated for each concentration and the control.
-
The percent inhibition of the growth rate relative to the control is calculated for each test concentration.
-
The EC50 value is determined by plotting the percent inhibition against the logarithm of the test substance concentration and fitting a suitable regression model.
-
Experimental Workflow:
References
- 1. scielo.br [scielo.br]
- 2. 2,4-Dichlorothis compound - Wikipedia [en.wikipedia.org]
- 3. deq.mt.gov [deq.mt.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 8. OECD 221 - Lemna species; Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. oecd.org [oecd.org]
A Comparative Guide to Validated HPLC Methods for Phenoxyacetic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering robust and precise quantification of various compounds, including phenoxyacetic acid, a molecule of interest in environmental and pharmaceutical research. The validation of an HPLC method is critical to ensure data accuracy, reliability, and reproducibility. This guide provides a detailed comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Validated HPLC Methods
The following table summarizes the key performance characteristics of two validated HPLC methods for the quantitative analysis of this compound. Method 1 is a UHPLC-MS/MS method providing high sensitivity, while Method 2 represents a more conventional HPLC-UV approach, often used for routine analysis.
| Validation Parameter | Method 1: UHPLC-MS/MS | Method 2: HPLC-UV (Representative) |
| Linearity Range | 0.05 - 310 ng/mL[1] | 1 - 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.999[2] |
| Limit of Detection (LOD) | 0.00008 - 0.0047 µg/L (for various phenoxyacetic acids)[3] | 0.86 µg/mL |
| Limit of Quantification (LOQ) | 0.00027 - 0.0157 µg/L (calculated based on LOD) | 2.88 µg/mL |
| Accuracy (% Recovery) | 71% - 118%[3] | 97.1% - 102.2%[4][5] |
| Precision (% RSD) | Within-run: 2-5%, Between-run: 2-15%[1] | < 5.3% |
| Specificity/Selectivity | High (Confirmed by MS/MS)[1] | High (Good peak resolution)[4][5] |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols are essential for reproducing the experimental results and for adapting the methods to specific laboratory needs.
Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is ideal for the trace analysis of this compound and its derivatives in complex matrices like groundwater or biological fluids.[1][3]
1. Sample Preparation (for urine samples): [1]
-
Acid hydrolysis is performed to deconjugate metabolites.
-
Solid-phase extraction (SPE) is used for sample cleanup and concentration.
2. Chromatographic Conditions:
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.[1]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution is typically used, for instance, a mixture of an aqueous solution with an organic modifier like acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization efficiency.[6]
-
Flow Rate: Optimized for the UHPLC column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
-
Detection Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.[1]
-
Internal Standards: Isotopically labeled standards (e.g., [²H₃]-labeled MCPA and 2,4-D) are used for accurate quantification.[1]
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique suitable for the analysis of this compound in pharmaceutical formulations and other less complex samples.[4][5][7]
1. Sample Preparation:
-
Samples are dissolved in a suitable solvent, which is often the mobile phase itself.
-
Filtration through a 0.22 or 0.45 µm filter is necessary to remove particulate matter before injection.
2. Chromatographic Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[2]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and water (with an acid like phosphoric or acetic acid to control pH), is often employed for simpler separations.[5][7] For instance, a mobile phase of methanol-water with 2% acetic acid (18:82, v/v) has been reported.[4][5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).[8]
-
UV Detection: The wavelength for detection is set at a maximum absorbance of this compound, typically around 260-270 nm. A PDA detector can be used to acquire the full UV spectrum for peak purity assessment.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the HPLC method validation process, a critical component for ensuring the reliability of analytical data.
Caption: General workflow for HPLC method validation.
This guide provides a foundational comparison of two prominent HPLC methods for this compound analysis. The choice of method will ultimately depend on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix. For high-sensitivity requirements in complex samples, a UHPLC-MS/MS approach is superior, while for routine quality control in less complex matrices, a standard HPLC-UV method offers a reliable and cost-effective solution.
References
- 1. Analysis of this compound herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. Determination and Occurrence of this compound Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ptfarm.pl [ptfarm.pl]
Comparing the efficacy of different Phenoxyacetic Acid derivatives as herbicides
For Researchers, Scientists, and Drug Development Professionals
Phenoxyacetic acid derivatives have been a cornerstone of selective broadleaf weed control in agriculture for decades. Their efficacy stems from their ability to mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species. This guide provides a comparative overview of the herbicidal efficacy of various this compound derivatives, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound Derivatives
The herbicidal activity of this compound derivatives can vary significantly based on the specific chemical structure, the target weed species, and environmental conditions. The following table summarizes the efficacy of several common derivatives against various broadleaf weeds, with data extracted from multiple studies. Efficacy is presented as the percentage of weed control at specified application rates.
| Herbicide Derivative | Target Weed Species | Application Rate (g ae/ha) | Efficacy (% Control) | Reference |
| 2,4-D | Palmer amaranth (Amaranthus palmeri) | 530 - 1060 | 68 - 80 | [1] |
| Benghal dayflower (Commelina benghalensis) | 530 | ≥ 90 | [1] | |
| Cutleaf evening primrose (Oenothera laciniata) | 533 - 1066 | 74 - 85 | [2] | |
| Curly dock (Rumex crispus) | Not Specified | 59 - 70 | [2] | |
| MCPA | Not specified - general broadleaf weeds | Not Specified | Broadly effective | [3] |
| 2,4-DB | Palmer amaranth (Amaranthus palmeri) | 560 - 1120 | 59 - 78 | [1] |
| Dicamba | Palmer amaranth (Amaranthus palmeri) | 280 - 1120 | 59 - 83 | [1] |
| Benghal dayflower (Commelina benghalensis) | 1120 | ≥ 90 | [1] | |
| Cutleaf evening primrose (Oenothera laciniata) | 280 | 51 | [2] | |
| Curly dock (Rumex crispus) | Not Specified | 59 - 70 | [2] | |
| Halauxifen-methyl | Horseweed (Conyza canadensis) | 5 | ≥ 79 | [2] |
| Henbit (Lamium amplexicaule) | 5 | 90 | [2] | |
| Purple deadnettle (Lamium purpureum) | 5 | 99 | [2] |
ae/ha: acid equivalent per hectare
Experimental Protocols
The evaluation of herbicide efficacy is conducted through standardized experimental protocols. These protocols are designed to assess the dose-response relationship of a herbicide on target weed species under controlled conditions.
Whole-Plant Bioassay for Herbicide Efficacy
This method is a fundamental approach to determine the effectiveness of a herbicide.
1. Plant Preparation:
-
Seeds of the target weed species are sown in pots or trays containing a suitable growth medium.
-
The plants are grown in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and photoperiod.
-
Plants are typically treated at a specific growth stage (e.g., 2-4 true leaves) to ensure uniformity.
2. Herbicide Application:
-
A range of herbicide doses, including a zero-dose control, is prepared.
-
The herbicides are applied using a precision bench sprayer to ensure uniform coverage.
-
Application rates are typically expressed in grams of active ingredient per hectare (g ai/ha) or acid equivalent per hectare (g ae/ha).
3. Data Collection:
-
After a predetermined period (e.g., 14-21 days), the efficacy of the herbicide is assessed.
-
Assessments can include:
-
Visual Injury Ratings: A scale (e.g., 0-100%) is used to visually assess plant damage, where 0% is no injury and 100% is complete plant death.
-
Biomass Reduction: The above-ground plant material is harvested, dried, and weighed. The reduction in biomass compared to the control group is calculated.
-
Plant Survival: The number of surviving plants in each treatment group is counted.
-
4. Data Analysis:
-
The collected data is used to generate dose-response curves.
-
From these curves, key parameters such as the ED50 (the dose required to cause a 50% reduction in a measured response, e.g., biomass) or GR50 (the dose required to cause a 50% growth reduction) are calculated. These values provide a quantitative measure of herbicide efficacy.
Visualizing the Process and Mechanism
To better understand the experimental process and the mode of action of this compound herbicides, the following diagrams are provided.
Caption: General experimental workflow for evaluating herbicide efficacy.
Caption: Simplified signaling pathway of auxin-like herbicides.
References
A Comparative Guide to the Pharmacokinetics of Phenoxyacetic Acid Herbicides Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of common phenoxyacetic acid herbicides, including 2,4-Dichlorothis compound (2,4-D) and 4-chloro-2-methylthis compound (MCPA), across various species. Understanding these interspecies differences is crucial for accurate toxicological assessment and for extrapolating animal data to human health risk.
Key Pharmacokinetic Differences: An Overview
This compound herbicides generally exhibit significant interspecies variability in their absorption, distribution, metabolism, and excretion (ADME) profiles. A key finding across numerous studies is the notable sensitivity of dogs to these compounds, which is attributed to their inefficient renal excretion mechanisms for organic acids.[1][2][3][4] This leads to a significantly longer plasma half-life and higher systemic exposure in dogs compared to other species, including humans, making them a less relevant model for human risk assessment for this class of compounds.[1][2][3]
In contrast, rats and humans often show more comparable pharmacokinetic parameters for these herbicides, with relatively rapid elimination primarily through urine.[5][6] Metabolism of phenoxyacetic acids is generally limited in most species, with the parent compound being the major excreted substance. However, dogs exhibit more extensive metabolism, forming various conjugates.[4]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for 2,4-D and MCPA in various species. These values are compiled from multiple studies and may vary depending on the dose, formulation, and experimental conditions.
Table 1: Pharmacokinetic Parameters of 2,4-D in Various Species
| Species | Dose (mg/kg) | Route | T½ (plasma, h) | Primary Route of Excretion | Key Metabolic Pathways | Reference(s) |
| Rat | 5 - 150 | Oral, IV | 1.3 - 3.4 | Urine | Primarily excreted unchanged | [4] |
| Mouse | 1 | Dermal | ~12 (urinary excretion) | Urine | Limited metabolism | [7] |
| Rabbit | 40 | IP | ~2 (plasma, brain, CSF) | Not specified | Not specified | [8] |
| Dog | 5 - 50 | Oral | 99 - 134 | Urine and Feces | Extensive conjugation (taurine, serine, glycine, etc.) | [4] |
| Goat | Not specified | Not specified | Not specified | Primarily Urine | Tubular secretion is a major mechanism | [9] |
| Human | 5 | Oral | 11.6 | Urine | Primarily excreted unchanged | [7] |
Table 2: Pharmacokinetic Parameters of MCPA in Various Species
| Species | Dose (mg/kg) | Route | T½ (plasma, h) | Primary Route of Excretion | Key Metabolic Pathways | Reference(s) |
| Rat | 5 - 100 | Oral | 15 - 17 | Urine (65-70% in 24h) | Low metabolism (oxidation to HMCPA, glycine conjugation) | [5][6] |
| Mouse | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Rabbit | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Dog | 5 - 100 | Oral | 47 | Urine and Feces (20-30% in 24h) | Substantially higher metabolic conversion than rat and human | [5][6] |
| Goat | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Human | Not specified | Oral | 15 - 17 | Urine (65-70% in 24h) | Low metabolism | [5][6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the pharmacokinetic studies of this compound herbicides.
Animal Dosing and Sample Collection
a. Oral Gavage (Rats and Mice):
-
Animal Preparation: Animals are fasted overnight with free access to water.
-
Dosage Calculation: The herbicide, dissolved in a suitable vehicle (e.g., corn oil, water with a suspending agent), is administered based on the animal's body weight (typically in ml/kg).[10][11]
-
Administration: A stainless steel or flexible plastic gavage needle of appropriate size is attached to a syringe. The animal is restrained, and the needle is gently inserted into the esophagus and into the stomach. The dose is then slowly administered.[8][12][13]
-
Post-Dosing Monitoring: Animals are monitored for any signs of distress.[8][12][13]
b. Blood Sample Collection (Mice and Rats):
-
Methods: Common methods include saphenous vein, submandibular vein, or tail vein puncture for serial sampling, and cardiac puncture for terminal collection.[1][14][15][16][17]
-
Procedure (Saphenous Vein): The leg is shaved and immobilized. The vein is punctured with a small gauge needle or lancet, and blood is collected into a capillary tube or microvial containing an anticoagulant (e.g., EDTA, heparin).[1][14]
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[16][17]
c. Urine and Feces Collection (Rats and Rabbits):
-
Apparatus: Animals are housed individually in metabolic cages designed to separate urine and feces.[18][19][20][21][22]
-
Collection: Urine and feces are collected at predetermined intervals (e.g., every 24 hours) for several days. The collection vessels may be kept chilled to prevent degradation of analytes.[18][19][20][21][22]
-
Sample Processing: The volume of urine and weight of feces are recorded. Aliquots are taken and stored at -80°C for subsequent analysis.
Analytical Methods for Herbicide Quantification
a. High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Plasma or urine samples are typically subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then filtered before injection into the HPLC system.[6][23][24]
-
Chromatographic Conditions: A C18 reverse-phase column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate with formic acid). A gradient elution is often employed to achieve optimal separation.[6][23][24]
-
Detection: UV detection is a common method, with the wavelength set at the maximum absorbance of the target herbicide (e.g., 230 nm for 2,4-D).[6][23][24]
-
Quantification: A calibration curve is generated using standard solutions of the herbicide to quantify the concentration in the biological samples.
b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: Similar to HPLC, but may involve a solid-phase extraction (SPE) step for cleaner samples and to concentrate the analytes.[15][16][25]
-
Chromatographic Conditions: Similar to HPLC, using a C18 column and a gradient mobile phase.
-
Detection: The eluent from the HPLC is introduced into a mass spectrometer. The herbicide and its metabolites are ionized (e.g., by electrospray ionization - ESI) and detected based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. This provides high sensitivity and selectivity.[15][16][25]
-
Quantification: Isotope-labeled internal standards are often used to improve the accuracy of quantification.
Visualizing the Pathways
The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the proposed signaling pathway for 2,4-D-induced oxidative stress.
Conclusion
The pharmacokinetic profiles of this compound herbicides are highly species-dependent. The data presented in this guide highlight the importance of selecting appropriate animal models for toxicological studies and risk assessment. The dog, due to its unique renal handling of these compounds, is generally not a suitable model for predicting human pharmacokinetics. Further research is needed to fully characterize the pharmacokinetics of these herbicides in a wider range of species to refine interspecies extrapolation and improve the accuracy of human health risk assessments.
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. Nucleocytosolic Depletion of the Energy Metabolite Acetyl-Coenzyme A Stimulates Autophagy and Prolongs Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative metabolism of 2,4-dichlorothis compound (2,4-D) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacokinetic modeling of 2,4-dichlorothis compound (2,4-D) in rat and in rabbit brain following single dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Observations on the 2,4-dichlorothis compound (2,4-D) excretion in the goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. humapub.com [humapub.com]
- 11. biotechfarm.co.il [biotechfarm.co.il]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. New sample preparation method to analyse 15 specific and non-specific pesticide metabolites in human urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Construction of a physiologically based pharmacokinetic model for 2,4-dichlorothis compound dosimetry in the developing rabbit brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. partone.litfl.com [partone.litfl.com]
- 19. Item - Pharmacokinetics of compounds 1 and 2 in mice. - figshare - Figshare [figshare.com]
- 20. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 21. avmajournals.avma.org [avmajournals.avma.org]
- 22. Acetyl-CoA: An interplay between metabolism and epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Oxidant-Sensing Pathways in the Responses of Fungal Pathogens to Chemical Stress Signals [frontiersin.org]
- 25. Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Synthesized versus Reference Phenoxyacetic Acid
This guide provides a detailed comparison of the spectroscopic data for synthesized phenoxyacetic acid against a reference standard. The objective is to verify the identity and purity of the synthesized compound, a critical step in research and drug development. The comparison focuses on proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and infrared (IR) spectroscopy.
Data Summary
The following tables summarize the key spectroscopic data obtained for both the reference and synthesized samples of this compound.
Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
| Assignment | Reference Sample Chemical Shift (δ, ppm) | Synthesized Sample Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.5 (broad s) | 10.6 (broad s) | Singlet (broad) | 1H |
| Aromatic (ortho-H) | 6.95 (d) | 6.94 (d) | Doublet | 2H |
| Aromatic (para-H) | 7.04 (t) | 7.03 (t) | Triplet | 1H |
| Aromatic (meta-H) | 7.36 (t) | 7.35 (t) | Triplet | 2H |
| Methylene (-CH₂-) | 4.70 (s) | 4.69 (s) | Singlet | 2H |
Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
| Assignment | Reference Sample Chemical Shift (δ, ppm) | Synthesized Sample Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 174.5 | 174.4 |
| Aromatic (C-O) | 157.6 | 157.6 |
| Aromatic (meta-C) | 129.5 | 129.5 |
| Aromatic (para-C) | 121.9 | 121.8 |
| Aromatic (ortho-C) | 114.8 | 114.8 |
| Methylene (-CH₂-) | 65.2 | 65.2 |
Table 3: IR Spectroscopy Data Comparison (cm⁻¹)
| Functional Group | Reference Sample Absorption (cm⁻¹) | Synthesized Sample Absorption (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | 3310-2550 | Broad |
| C=O (Carboxylic Acid) | 1725 | 1723 | Strong |
| C-O (Ether) | 1240 | 1242 | Strong |
| C-H (Aromatic) | 3100-3000 | 3095-3005 | Medium |
| C=C (Aromatic) | 1600, 1490 | 1598, 1492 | Medium-Strong |
Experimental Protocols
2.1 Synthesis of this compound
This compound was synthesized via the Williamson ether synthesis.[1][2] In a round-bottom flask, phenol (2.0 g, 21.2 mmol) was dissolved in an aqueous solution of sodium hydroxide (1.7 g, 42.5 mmol in 10 mL of water). To this solution, chloroacetic acid (2.0 g, 21.2 mmol) was added. The mixture was heated under reflux for 2 hours. After cooling to room temperature, the solution was acidified with concentrated hydrochloric acid until a white precipitate formed. The solid product was collected by vacuum filtration, washed with cold water, and recrystallized from hot water to yield pure this compound.
2.2 Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker DMX-500 spectrometer operating at 500 MHz and 125 MHz, respectively.[3] Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a Perkin-Elmer Spectrum BX-series FT-IR spectrometer. The samples were analyzed as KBr pellets.
Visualizations
3.1 Synthesis Pathway
The following diagram illustrates the chemical synthesis of this compound from phenol and chloroacetic acid.
References
Comparative Performance of Anti-Phenoxyacetic Acid Antibodies: A Cross-Reactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of a monoclonal antibody raised against phenoxyacetic acid, specifically 2,4-Dichlorothis compound (2,4-D). The data presented here is crucial for researchers developing immunoassays for the detection of 2,4-D and other structurally related herbicides, as it highlights the specificity of the antibody and its potential for off-target binding.
Data Presentation: Cross-Reactivity of Anti-2,4-D Monoclonal Antibody (MAb E2/G2)
The following table summarizes the cross-reactivity of the monoclonal antibody E2/G2 with various this compound analogs and other related compounds. The data is derived from a competitive indirect enzyme-linked immunosorbent assay (ELISA).[1][2] Cross-reactivity is expressed as a percentage relative to the binding of 2,4-D, which is set at 100%.
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 2,4-Dichlorothis compound (2,4-D) | Cl₂C₆H₃OCH₂COOH | 0.8 | 100 |
| 2,4-D-methyl ester | Cl₂C₆H₃OCH₂COOCH₃ | 0.7 | 104.8 |
| 4-Chloro-2-methylthis compound (MCPA) | Cl(CH₃)C₆H₃OCH₂COOH | 5.8 | 13.8 |
| 2,4,5-Trichlorothis compound (2,4,5-T) | Cl₃C₆H₂OCH₂COOH | 8.4 | 9.5 |
| 2-Methyl-4-chlorophenoxypropionic acid (Mecoprop) | Cl(CH₃)C₆H₃OCH(CH₃)COOH | 29.6 | 2.7 |
| 2,4-Dichlorophenoxypropionic acid (Dichlorprop) | Cl₂C₆H₃OCH(CH₃)COOH | >100 | <0.8 |
| 2,4-Dichlorophenoxybutyric acid (2,4-DB) | Cl₂C₆H₃O(CH₂)₃COOH | >100 | <0.8 |
| 4-(2,4-Dichlorophenoxy)butyric acid | Cl₂C₆H₃O(CH₂)₃COOH | >100 | <0.8 |
| 2,4-Dichlorophenol | Cl₂C₆H₃OH | >100 | <0.8 |
| 2-Chlorothis compound | ClC₆H₄OCH₂COOH | >1000 | <0.08 |
| 4-Chlorothis compound | ClC₆H₄OCH₂COOH | >1000 | <0.08 |
| 2,6-Dichlorothis compound | Cl₂C₆H₃OCH₂COOH | >1000 | <0.08 |
| 3,4-Dichlorothis compound | Cl₂C₆H₃OCH₂COOH | >1000 | <0.08 |
| This compound | C₆H₅OCH₂COOH | >1000 | <0.08 |
| 2-Phenoxypropionic acid | C₆H₅OCH(CH₃)COOH | >1000 | <0.08 |
| 4-Phenoxybutyric acid | C₆H₅O(CH₂)₃COOH | >1000 | <0.08 |
| Phenylacetic acid | C₆H₅CH₂COOH | >1000 | <0.08 |
| Benzoic acid | C₆H₅COOH | >1000 | <0.08 |
Experimental Protocols
Preparation of the Immunogen (Hapten-Carrier Conjugate)
To elicit an immune response against the small molecule this compound (a hapten), it must first be conjugated to a larger carrier protein.
Caption: Workflow for the production of anti-phenoxyacetic acid antibodies.
Methodology:
-
Hapten Activation: The carboxyl group of 2,4-D is activated using a carbodiimide (like EDC) and N-hydroxysuccinimide (NHS) to form a more reactive NHS-ester.
-
Conjugation: The activated hapten is then covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) or Thyroglobulin, through the formation of an amide bond with the protein's primary amine groups.
-
Immunization: The resulting hapten-carrier conjugate is used to immunize an appropriate animal model (e.g., BALB/c mice) to stimulate the production of antibodies specific to the this compound hapten.
Competitive Indirect ELISA for Cross-Reactivity Assessment
This assay is used to determine the specificity of the antibodies by measuring their ability to bind to 2,4-D in the presence of various competing analogs.
Caption: Workflow of the competitive indirect ELISA for cross-reactivity testing.
Methodology:
-
Coating: Microtiter plates are coated with a 2,4-D-BSA conjugate.
-
Blocking: Any remaining protein-binding sites on the plate are blocked using a solution of a non-reactive protein like BSA.
-
Competition: A fixed amount of the anti-2,4-D monoclonal antibody is mixed with varying concentrations of the free analyte (either 2,4-D as the standard or a structurally related compound as a competitor) and added to the wells. The free analyte competes with the coated 2,4-D-BSA for binding to the antibody.
-
Washing: The plate is washed to remove any unbound antibodies and analytes.
-
Detection: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added.
-
Substrate Addition: After another wash step, a chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: The IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding) is determined for each compound. The percent cross-reactivity is calculated using the formula: (IC50 of 2,4-D / IC50 of competitor) x 100.
References
A Comparative Study of Phenoxyacetic Acid and its Chlorinated Derivatives: Properties, Activity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Phenoxyacetic acid and its chlorinated derivatives represent a significant class of synthetic auxins that have been extensively utilized as herbicides for decades. Their selective activity against broadleaf weeds has made them invaluable in agriculture. This guide provides an objective comparison of this compound and its key chlorinated derivatives: 4-chlorothis compound (4-CPA), 2,4-dichlorothis compound (2,4-D), 2-methyl-4-chlorothis compound (MCPA), and 2,4,5-trichlorothis compound (2,4,5-T). The comparison covers their physicochemical properties, biological activity with a focus on their herbicidal effects, and detailed experimental protocols for their synthesis and evaluation.
Data Presentation: A Comparative Overview
The following table summarizes the key physicochemical and toxicological properties of this compound and its selected chlorinated derivatives, allowing for a direct comparison of their fundamental characteristics.
| Property | This compound | 4-Chlorothis compound (4-CPA) | 2,4-Dichlorothis compound (2,4-D) | 2-Methyl-4-chlorothis compound (MCPA) | 2,4,5-Trichlorothis compound (2,4,5-T) |
| Molecular Formula | C₈H₈O₃[1][2] | C₈H₇ClO₃[3] | C₈H₆Cl₂O₃[4][5] | C₉H₉ClO₃[6] | C₈H₅Cl₃O₃[7] |
| Molecular Weight ( g/mol ) | 152.15[1][2] | 186.59[3] | 221.04[4][5] | 200.62[6] | 255.48 |
| Melting Point (°C) | 98-100 | 157-159[8] | 138-140.5[4][5] | 118-119[9] | 153-158[10] |
| Water Solubility (mg/L at 25°C) | 12,000[1] | 957[11] | 900[4][5] | 825[6][9] | <100[7] |
| pKa | 3.12-3.7[1][12] | 3.56[11] | 2.64-3.31[13] | ~3.07 | 2.88[7] |
| Acute Oral LD50 (rat, mg/kg) | Not found | Not found | 375-666[14] | Not found | Not found |
| No-Observed-Adverse-Effect Level (NOAEL) | Not found | Not found | Not found | Not found | 3 mg/kg/day[15] |
Mechanism of Action: Mimicking a Natural Hormone
This compound and its chlorinated derivatives act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[6][16] At herbicidal concentrations, these compounds cause uncontrolled and unsustainable growth in susceptible broadleaf plants, leading to stem curl-over, leaf withering, and eventual death.[4][6] The primary mechanism involves the degradation of transcriptional repressors, leading to the overexpression of auxin-responsive genes.[17][18]
Signaling Pathway of Auxin and its Synthetic Mimics
The following diagram illustrates the core signaling pathway activated by both natural auxins and this compound herbicides.
Experimental Protocols
Synthesis of this compound and its Chlorinated Derivatives
The general synthesis of this compound and its chlorinated derivatives involves the reaction of the corresponding phenol with chloroacetic acid in the presence of a base.[1][6]
1. Synthesis of this compound:
-
Materials: Phenol, sodium hydroxide, chloroacetic acid, hydrochloric acid, water.
-
Procedure:
-
Dissolve sodium hydroxide in water to create a concentrated solution.
-
Add phenol to the sodium hydroxide solution to form sodium phenoxide.
-
Slowly add a solution of chloroacetic acid to the sodium phenoxide solution while stirring.
-
Heat the reaction mixture under reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and recrystallize from hot water to purify.[1]
-
2. Synthesis of 4-Chlorothis compound (4-CPA):
-
Materials: 4-chlorophenol, sodium hydroxide, chloroacetic acid, hydrochloric acid, water.
-
Procedure: The procedure is analogous to the synthesis of this compound, with 4-chlorophenol used as the starting phenol. The reaction involves the formation of sodium 4-chlorophenoxide, which then reacts with chloroacetic acid.[19]
3. Synthesis of 2,4-Dichlorothis compound (2,4-D):
-
Materials: 2,4-dichlorophenol, sodium hydroxide, chloroacetic acid, hydrochloric acid, water.
-
Procedure: Similar to the above syntheses, 2,4-dichlorophenol is reacted with chloroacetic acid in a basic solution to yield 2,4-D.[4]
4. Synthesis of 2-Methyl-4-chlorothis compound (MCPA):
-
Materials: 4-chloro-2-methylphenol, sodium hydroxide, chloroacetic acid, hydrochloric acid, water.
-
Procedure: The synthesis follows the same general principle, starting with 4-chloro-2-methylphenol.[6]
5. Synthesis of 2,4,5-Trichlorothis compound (2,4,5-T):
-
Materials: 2,4,5-trichlorophenol, sodium hydroxide, chloroacetic acid, hydrochloric acid, water.
-
Procedure: 2,4,5-trichlorophenol is reacted with chloroacetic acid under alkaline conditions. It is crucial to control the reaction temperature to minimize the formation of the highly toxic byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[15]
Experimental Workflow for Comparative Herbicidal Activity Screening
The following diagram outlines a typical workflow for comparing the herbicidal efficacy of different this compound derivatives.
Conclusion
The chlorination of the this compound backbone has a significant impact on its physicochemical properties and biological activity. Generally, an increase in chlorination leads to a decrease in water solubility and an increase in herbicidal efficacy, although the position of the chlorine atoms also plays a crucial role. The provided data and protocols offer a foundation for researchers to conduct further comparative studies and to explore the structure-activity relationships within this important class of compounds. The detailed signaling pathway and experimental workflow diagrams serve as visual guides for understanding the mechanism of action and for designing robust experimental evaluations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorothis compound - Wikipedia [en.wikipedia.org]
- 4. deq.mt.gov [deq.mt.gov]
- 5. 2,4-Dichlorothis compound - Wikipedia [en.wikipedia.org]
- 6. MCPA - Wikipedia [en.wikipedia.org]
- 7. Trichlorothis compound | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. EXTOXNET PIP - MCPA [extoxnet.orst.edu]
- 10. 2,4,5-Trichlorothis compound | 93-76-5 [chemicalbook.com]
- 11. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [drugfuture.com]
- 13. Dichlorothis compound, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. 2,4,5-Trichlorothis compound - Wikipedia [en.wikipedia.org]
- 16. MCPA-isooctyl | Herbicide Ester for Research [benchchem.com]
- 17. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
A Comparative Benchmark Analysis of Novel Phenoxyacetic Acid Derivatives Against Commercial Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of newly synthesized phenoxyacetic acid derivatives against established commercial compounds, focusing on their anti-inflammatory and antiepileptic potentials. The performance of these novel molecules is supported by experimental data from recent studies, offering a valuable resource for researchers in drug discovery and development.
Executive Summary
Recent research has demonstrated that novel this compound derivatives exhibit potent biological activities, in some cases surpassing the efficacy of commercially available drugs. This guide synthesizes these findings, presenting a clear comparison of their performance in preclinical models. The data indicates that specific derivatives show promise as highly selective COX-2 inhibitors for anti-inflammatory applications and as potential multi-functional agents for the treatment of epilepsy.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the anti-inflammatory and antiepileptic activities of selected new this compound derivatives in comparison to standard commercial drugs.
Table 1: In Vitro Anti-inflammatory Activity - COX-1/COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |
| New Derivative 5f | 8.00 ± 0.20 | 0.06 ± 0.01 | 133.34 | [1] |
| New Derivative 7b | 5.93 ± 0.12 | 0.09 ± 0.01 | 65.89 | [1] |
| New Derivative 10c | >100 | 0.09 ± 0.01 | >1111 | [1] |
| Celecoxib (Commercial) | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 | [1] |
| Mefenamic Acid (Commercial) | 29.9 ± 0.09 | 1.98 ± 0.02 | 15.1 | [1] |
Table 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
| Compound | Paw Thickness Inhibition (%) | Paw Weight Inhibition (%) | Reference |
| New Derivative 5f | 63.35 | 68.26 | [1] |
| New Derivative 7b | 46.51 | 64.84 | [1] |
| Celecoxib (Commercial) | 41.65 | 68.15 | [1] |
| Mefenamic Acid (Commercial) | 33.89 | 63.76 | [1] |
Table 3: In Vivo Antiepileptic Activity - PTZ-Induced Seizure Model
| Compound | Seizure Protection (%) | Mortality (%) | Reference |
| New Derivative 7b | 100 | 0 | [2] |
| New Derivative 5f | 83.3 | 16.7 | [2] |
| Valproic Acid (Commercial) | 83.3 | 16.7 | [2] |
Experimental Protocols
COX-1 and COX-2 Inhibition Assay
The ability of the synthesized this compound derivatives to inhibit ovine COX-1 and human recombinant COX-2 was determined using a colorimetric COX inhibitor screening assay kit.[1]
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were used.
-
Incubation: Test compounds and reference drugs were pre-incubated with the respective enzyme in a reaction buffer containing arachidonic acid.
-
Reaction Measurement: The peroxidase activity of COX was determined by monitoring the absorbance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Carrageenan-Induced Paw Edema in Rats
This in vivo model was used to assess the anti-inflammatory activity of the new derivatives.[1]
-
Animal Model: Male Wistar rats were used.
-
Induction of Inflammation: Acute inflammation was induced by sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Drug Administration: The test compounds, suspended in 0.5% carboxymethyl cellulose (CMC), were administered orally 1 hour before carrageenan injection.
-
Measurement: Paw volume was measured using a plethysmometer at different time intervals after carrageenan injection. The percentage inhibition of edema was calculated.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model was used to evaluate the anticonvulsant activity of the compounds.[2]
-
Animal Model: Male Swiss albino mice were used.
-
Drug Administration: The test compounds or reference drug (Valproic Acid) were administered intraperitoneally 30 minutes before the induction of seizures.
-
Seizure Induction: Seizures were induced by a subcutaneous injection of PTZ (85 mg/kg).
-
Observation: Animals were observed for 30 minutes for the onset of clonic convulsions and mortality. The percentage of protection was calculated.
Signaling Pathways and Experimental Workflows
COX-2 Inhibition Pathway
The primary mechanism for the anti-inflammatory action of the studied this compound derivatives is the inhibition of the Cyclooxygenase-2 (COX-2) enzyme. This enzyme is crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the COX-2 pathway by new this compound derivatives.
Antiepileptic and Neuroprotective Mechanism
The antiepileptic activity of derivative 7b is linked to its ability to mitigate neuroinflammation and oxidative stress in the brain. By reducing pro-inflammatory cytokines and markers of oxidative damage, the compound helps to suppress seizure activity.
Caption: Neuroprotective mechanism of a novel this compound derivative.
Experimental Workflow for In Vivo Anti-inflammatory Assay
The following diagram illustrates the key steps in the carrageenan-induced paw edema assay used to evaluate the in vivo anti-inflammatory effects of the novel compounds.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
References
Safety Operating Guide
Proper Disposal of Phenoxyacetic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of phenoxyacetic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety Information
This compound is an off-white crystalline powder classified as a hazardous substance.[1][2] Before handling, it is crucial to be aware of its potential hazards to ensure personal safety and prevent exposure.
Hazard Summary:
-
Respiratory Irritation: May cause respiratory irritation, particularly when handled as a dust.[3][4][5]
All handling and disposal procedures should be conducted in a certified chemical fume hood.[6] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) at all times.
Hazard and Safety Data
The following table summarizes the key hazard classifications and recommended personal protective equipment for handling this compound.
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed.[2][4] | Standard laboratory coat, gloves.[1][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4] | Chemical-resistant gloves (inspect before use), lab coat.[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][4] | Safety glasses with side-shields or chemical goggles.[1][3] |
| Respiratory Tract Irritation | May cause respiratory irritation.[2][4] | Use in a well-ventilated area or chemical fume hood.[1][5] If dust is generated, use approved respiratory protection.[7] |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the standard operating procedure for the safe disposal of this compound waste from a laboratory setting.
Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory standards.
Materials:
-
This compound waste (solid or in solution)
-
Designated hazardous waste container (compatible material, leak-proof, with screw-top cap)[8][9]
-
Hazardous waste tag/label[10]
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, chemical-resistant gloves
-
Secondary containment bin[9]
-
Chemical fume hood
Methodology:
Step 1: Waste Characterization and Segregation
-
Treat all this compound waste, including contaminated lab supplies (e.g., gloves, wipes), as hazardous waste.[11]
-
Do not mix this compound waste with other incompatible waste streams. Keep solid and liquid waste separate.[8]
Step 2: Containerization
-
Select a robust, leak-proof waste container compatible with this compound. Plastic containers are often preferred to glass to minimize the risk of breakage.[10][12]
-
Ensure the container has a secure, screw-on cap to prevent leaks or spills.[9]
-
Place the primary waste container within a larger, chemically compatible secondary container to contain any potential leaks.[9]
Step 3: Labeling
-
As soon as waste is first added, affix a "Hazardous Waste" tag or label, as provided by your institution's Environmental Health & Safety (EHS) department.[10][11]
-
Complete the label with all required information. Do not use abbreviations or chemical formulas.[10]
-
Full Chemical Name: "this compound"
-
Contents: List all components of a mixture, including solvents and their approximate percentages.
-
Generator Information: Principal Investigator's name, lab location (building and room number), and contact information.
-
Hazard Pictograms: Check the appropriate hazard boxes (e.g., Irritant, Health Hazard).[10]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated SAA within the laboratory.[12]
-
Keep the waste container closed at all times, except when adding waste.[9][12]
-
Ensure the SAA is away from heat sources or high-traffic areas.[13]
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) in your SAA.[9][12]
Step 5: Arranging for Disposal
-
Once the container is full or you are ready to dispose of it, complete the final details on the hazardous waste tag.
-
Contact your institution's EHS or a licensed chemical waste disposal company to schedule a pickup.[3][6][10]
-
Follow their specific instructions for collection and provide any required documentation, such as a waste information form.[10]
-
The approved disposal method for this compound often involves high-temperature incineration in a facility equipped with an afterburner and scrubber.[3][5] Never attempt to dispose of this compound down the drain or in the regular trash.[3][5][10]
Step 6: Spill Cleanup
-
In the event of a spill, evacuate non-essential personnel.[3]
-
Carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.[1][5]
-
Clean the spill area and dispose of all cleanup materials (wipes, absorbent pads) as hazardous waste.[11]
Step 7: Empty Container Disposal
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (like water) to remove all residue.[14]
-
The rinsate (the liquid from rinsing) is considered hazardous waste and must be collected in a labeled hazardous waste container for disposal.[11][14]
-
After triple-rinsing, deface or remove the original chemical label. The clean, empty container can then typically be disposed of in the regular trash.[11]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe collection, storage, and disposal of this compound.
Disclaimer: This guide provides general procedures for the disposal of this compound. Researchers must always consult their institution's specific Environmental Health & Safety (EHS) guidelines and the manufacturer's most recent Safety Data Sheet (SDS) for the chemical. All waste disposal must comply with local, state, and federal regulations.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. vumc.org [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Phenoxyacetic Acid
This guide provides critical safety, operational, and disposal protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle Phenoxyacetic Acid. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause serious eye irritation, skin irritation, and respiratory tract irritation.[1][2][3][4] It is also harmful if swallowed.[1][3] A thorough risk assessment is essential before beginning any work.[5] The following table summarizes the key hazards and the minimum required PPE for handling this chemical.
| Hazard Category | Description | Minimum PPE Requirement | Recommended for Higher Risk Scenarios (e.g., large quantities, potential for splashing or dust generation) |
| Acute Toxicity | Oral (Category 4): Harmful if swallowed. Oral LD50 (rat): 1500-3700 mg/kg.[3][6] | Standard laboratory PPE as listed. | Not applicable. |
| Skin Irritation | Category 2: Causes skin irritation.[1] Can lead to redness, swelling, and blistering with repeated exposure.[3] | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3] Laboratory coat.[5] | Double-gloving or thicker, chemical-resistant gloves. Chemical-resistant apron or gown.[3][5] |
| Eye Irritation | Category 2A: Causes serious eye irritation.[1] May produce eye damage 24 hours or more after instillation.[3] | Safety glasses with side-shields conforming to EN166 or NIOSH standards.[1][3][7] | Chemical safety goggles or a full-face shield.[3][5][8] |
| Respiratory Irritation | Category 3: May cause respiratory irritation.[1][4] | Work in a well-ventilated area. | All handling should be conducted in a certified chemical fume hood.[5][9] If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[5][10] |
| Foot Protection | Not specified, but good laboratory practice. | Closed-toe shoes.[5] | Chemical-resistant boots may be required for large spills.[5] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the essential steps for the safe handling of this compound to minimize exposure and risk.
Step 1: Preparation and Engineering Controls
-
Verify Ventilation: Confirm that all work will be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][9]
-
Locate Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed before starting work.[3][5]
-
Prepare Work Area: Designate a specific area for handling the chemical. Cover the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Gather all necessary equipment, including a designated and labeled container for hazardous waste.[3][5]
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on all required PPE as detailed in the table above.
-
Gloves must be inspected for any signs of degradation or punctures before use.[1][3][7] Always wear gloves on clean, dry hands.[3]
Step 3: Handling this compound
-
Handle the substance carefully to minimize dust generation and accumulation.[2] Avoid creating dust clouds, which can form explosive mixtures with air.[3]
-
Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[2][3]
-
Do not eat, drink, or smoke in the handling area.[10]
Step 4: Post-Handling Decontamination
-
Clean Work Area: Decontaminate the work surface thoroughly.
-
Properly Remove PPE: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][7]
-
Personal Hygiene: Wash hands and face thoroughly with soap and water after handling and before breaks.[1][2][5][7] An application of a non-perfumed moisturizer is recommended after using gloves.[3]
-
Launder Contaminated Clothing: Remove any contaminated clothing and wash it before reuse.[2][10]
Emergency and Spill Response
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush skin with plenty of soap and water.[1][3] Get medical aid if irritation develops or persists.[2]
-
Inhalation: Move the person to fresh air.[2] If not breathing, give artificial respiration.[1][2] Seek medical attention.[4]
-
Ingestion: Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[1][2][7] Rinse the mouth with water and consult a physician.[1][7]
Spill Cleanup:
-
Minor Spills: For small spills, dampen the solid material with water to prevent dust formation.[11] Use an inert absorbent material like sand or vermiculite.[5] Sweep or vacuum the material and place it into a suitable, sealed, and labeled container for disposal.[2][3][7]
-
Major Spills: Evacuate personnel from the area.[1] Alert emergency responders.[3] Increase ventilation. Avoid inhaling dust.[1] Personal protective equipment, including respiratory protection, is required for cleanup.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to all applicable federal, state, and local regulations.[9]
Step 1: Waste Collection
-
Place all solid waste, including contaminated PPE (gloves, absorbent paper), into a designated, sealed, and clearly labeled hazardous waste container.[3][5][7]
-
Collect any unused solutions or solvent rinses in a separate, sealed, and labeled hazardous waste container for liquids.[5]
-
Do not mix with other waste streams. Leave chemicals in their original containers if possible.
Step 2: Storage
-
Store waste containers in a cool, dry, and well-ventilated area away from incompatible substances.[2]
-
Ensure containers are kept tightly closed and are clearly labeled.[2][3][4]
Step 3: Final Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and proper disposal.[9]
-
Provide the disposal service with an accurate description of the waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. labogens.com [labogens.com]
- 5. benchchem.com [benchchem.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. leelinework.com [leelinework.com]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
